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1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Documentation Hub

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  • Product: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate
  • CAS: 71146-13-9

Core Science & Biosynthesis

Foundational

Strategic Reagents in Targeted Oncology: Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9)

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Oncology Researchers.[1] [1] Executive Summary In the landscape of precision oncology, Dimethyl 2-(4-methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Oncology Researchers.[1]

[1]

Executive Summary

In the landscape of precision oncology, Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9) has emerged as a critical building block, specifically in the synthesis of MAT2A (Methionine Adenosyltransferase 2A) inhibitors . This diester is the pivotal intermediate for constructing the core scaffold of AG-270 (Agios Pharmaceuticals), a first-in-class clinical candidate targeting MTAP-deleted tumors.[1]

This guide provides a comprehensive technical analysis of CAS 71146-13-9, detailing its physicochemical profile, its role in the "synthetic lethality" mechanism of MAT2A inhibition, and validated protocols for its synthesis and downstream cyclization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

CAS 71146-13-9 is a substituted malonate ester characterized by a 4-methoxyphenyl group at the


-position.[1][2] Its structural integrity is essential for introducing the lipophilic aryl moiety required for the allosteric binding modes of modern MAT2A inhibitors.[1]
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Dimethyl 2-(4-methoxyphenyl)malonate
Synonyms 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate; Propanedioic acid, (4-methoxyphenyl)-, dimethyl ester
CAS Number 71146-13-9
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Physical State Solid (Low melting) or Viscous Oil
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water
SMILES COC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
InChI Key CDAMMXDRXHIAGJ-UHFFFAOYSA-N

Mechanistic Pharmacology: The MTAP/MAT2A Axis

The primary utility of CAS 71146-13-9 lies in the synthesis of inhibitors that exploit synthetic lethality .[1]

The Synthetic Lethality Logic

Approximately 15% of all cancers (including glioblastoma, pancreatic, and lung cancers) harbor a homozygous deletion of the CDKN2A tumor suppressor gene.[1] This deletion often co-deletes the adjacent MTAP gene.[1][3]

  • Normal Cells : MTAP recycles methylthioadenosine (MTA) back into methionine and adenine.[1]

  • MTAP-Deleted Cancer Cells : MTA accumulates.[1] High levels of MTA act as a partial inhibitor of MAT2A.[1]

  • Therapeutic Opportunity : Further inhibition of MAT2A by a small molecule (derived from CAS 71146-13-9) critically reduces S-adenosylmethionine (SAM) levels specifically in cancer cells, leading to DNA damage and apoptosis, while sparing normal cells.[1]

Diagram 1: The MTAP-MAT2A Synthetic Lethality Pathway

MAT2A_Pathway cluster_cancer MTAP-Deleted Cancer Cell MTAP_Gene MTAP Gene MTA MTA (Metabolite) MTAP_Gene->MTA Metabolizes MAT2A MAT2A Enzyme MTA->MAT2A Inhibits (Feedback) MTA->MAT2A High MTA sensitizes MAT2A SAM SAM (Universal Methyl Donor) MAT2A->SAM Synthesizes Cell_Survival Cell Survival/Proliferation SAM->Cell_Survival Essential Methylation AG270 AG-270 (Drug) AG270->MAT2A Allosteric Inhibition

Caption: In MTAP-deleted cells, MTA accumulation creates a dependency on MAT2A. AG-270 (derived from CAS 71146-13-9) exploits this by blocking SAM production.[1][4][5]

Synthesis & Manufacturing Workflow

The synthesis of CAS 71146-13-9 and its subsequent conversion to the AG-270 core involves a high-yielding Claisen condensation followed by a cyclocondensation.[1]

Diagram 2: Chemical Synthesis Workflow

Synthesis_Workflow Start Methyl 2-(4-methoxyphenyl)acetate (Starting Material) Intermediate CAS 71146-13-9 (Dimethyl 2-(4-methoxyphenyl)malonate) Start->Intermediate Claisen Condensation Reflux Reagent1 Dimethyl Carbonate (DMC) + KOtBu Reagent1->Intermediate Product Pyrazolo[1,5-a]pyrimidine Core (AG-270 Scaffold) Intermediate->Product Cyclocondensation High Temp (Xylene) Reagent2 Aminopyrazole Derivative (e.g., 5-Amino-1H-pyrazole) Reagent2->Product

Caption: Construction of the MAT2A inhibitor scaffold. CAS 71146-13-9 is the pivot point between the aryl acetate precursor and the heterocyclic core.[1]

Experimental Protocols

Protocol A: Synthesis of Dimethyl 2-(4-methoxyphenyl)malonate

Rationale: A direct C-acylation of the phenylacetate using dimethyl carbonate (DMC) is preferred over malonate arylation (using aryl halides) due to milder conditions and the avoidance of heavy metal catalysts (Pd/Cu).[1]

Reagents:

  • Methyl 2-(4-methoxyphenyl)acetate (1.0 eq)[1]

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[1]

  • Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH[1]

  • Solvent: THF or neat DMC

Step-by-Step:

  • Activation : Charge a flame-dried reaction vessel with KOtBu (1.5 eq) and anhydrous THF under nitrogen atmosphere.

  • Addition : Cool to 0°C. Add Methyl 2-(4-methoxyphenyl)acetate (1.0 eq) dropwise. Stir for 30 minutes to generate the enolate.

  • Carboxylation : Add Dimethyl Carbonate (3.0–5.0 eq) slowly.

  • Reflux : Heat the mixture to reflux (65–70°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of the acetate.[1]

  • Quench : Cool to room temperature. Quench with saturated NH₄Cl solution.[1]

  • Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc) to yield CAS 71146-13-9 as a white solid or pale oil.[1]

Protocol B: Cyclization to AG-270 Core

Rationale: The 1,3-dielectrophilic nature of the malonate allows for a double condensation with dinucleophiles like aminopyrazoles, forming the bicyclic pyrazolo[1,5-a]pyrimidine system.

Reagents:

  • CAS 71146-13-9 (1.0 eq)[1]

  • 5-Amino-1H-pyrazole derivative (1.0 eq)[1]

  • Solvent: Xylene or Ethanol/AcOH[1]

Step-by-Step:

  • Mixing : Dissolve CAS 71146-13-9 and the aminopyrazole in Xylene (0.5 M concentration).

  • Cyclization : Heat to 140°C (reflux) with a Dean-Stark trap to remove methanol/water byproducts.[1]

  • Duration : Stir for 12–16 hours. The product often precipitates out of the hot solution.[1]

  • Isolation : Cool to room temperature. Filter the precipitate.[1]

  • Wash : Wash the filter cake with cold ethanol and ether to remove unreacted malonate.[1]

  • Result : The resulting solid is the 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine derivative (tautomeric with the dione), ready for chlorination and further functionalization.[1]

Analytical Validation

To ensure the integrity of CAS 71146-13-9 prior to use in GMP steps:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the singlet of the methoxy group (~3.8 ppm), the two singlets of the methyl esters (~3.7 ppm), and the characteristic methine proton signal (

    
    -H) around 4.6 ppm.[1] The aromatic region should show a classic AA'BB' system for the p-substituted benzene.[1]
    
  • HPLC Purity : >98.0% (Area %).[1]

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (Gradient).[1]

    • Detection: UV at 254 nm.[1]

Safety & Handling

  • Hazards : CAS 71146-13-9 is an ester derivative.[1][6] While not highly toxic, it should be treated as a skin and eye irritant (H315, H319).[1]

  • Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester groups by atmospheric moisture.[1]

  • Disposal : Incineration in a chemical waste facility.[1]

References

  • Konteatis, Z. et al. (2021).[1][7] "Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion."[1] Journal of Medicinal Chemistry, 64(8), 4430–4449.[1] [1]

  • Travins, J. et al. (2021).[1] "Synthesis of AG-270." Synfacts, 17(06), 0696.[1]

  • Marjon, K. et al. (2016).[1] "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Protein Arginine Methylation Axis."[1] Cell Reports, 15(3), 574-587.[1]

  • PubChem Compound Summary. "Dimethyl 2-(4-methoxyphenyl)malonate (CID 12473089)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Exploratory

Synthesis Pathway for 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

[1] Executive Summary & Structural Distinction This technical guide details the synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate).[1][2] Critical Structural W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Distinction

This technical guide details the synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate).[1][2]

Critical Structural Warning: Researchers often confuse this target with the benzyl homologue derived from Knoevenagel condensation.[1] You must distinguish between:

  • Target (Aryl Malonate): The phenyl ring is directly bonded to the

    
    -carbon (Ar-CH(COOMe)
    
    
    
    ).[1]
  • Homologue (Benzyl Malonate): Contains a methylene spacer (Ar-CH

    
    -CH(COOMe)
    
    
    
    ), typically resulting from the reduction of Knoevenagel condensates.[1]

This guide focuses exclusively on the Aryl Malonate synthesis. Because the 4-methoxyphenyl ring is electron-rich, classical Nucleophilic Aromatic Substitution (S


Ar) is ineffective.[1] Therefore, we present two distinct, high-fidelity pathways:
  • Pathway A (Catalytic): Palladium-Catalyzed

    
    -Arylation (Ideal for discovery/medicinal chemistry).[1]
    
  • Pathway B (Enolate Trapping): Carboxylation of Aryl Acetates (Ideal for process scalability/cost-efficiency).[1]

Retrosynthetic Architecture

The retrosynthetic analysis reveals two primary disconnections based on the availability of starting materials (Aryl Halides vs. Aryl Acetic Acids).[1]

Retrosynthesis Target Target: Dimethyl 2-(4-methoxyphenyl)malonate DisconnectionA C-C Bond Formation (Pd-Catalysis) Target->DisconnectionA Route A DisconnectionB C-C Acylation (Claisen-type) Target->DisconnectionB Route B SM_A1 4-Bromoanisole DisconnectionA->SM_A1 SM_A2 Dimethyl Malonate DisconnectionA->SM_A2 SM_B1 Methyl 4-methoxyphenylacetate DisconnectionB->SM_B1 SM_B2 Dimethyl Carbonate (or Chloroformate) DisconnectionB->SM_B2

Figure 1: Retrosynthetic map highlighting the divergent strategies based on starting material availability.[1]

Pathway A: Palladium-Catalyzed -Arylation

Best for: Laboratory scale, library synthesis, high throughput.[1] Mechanism: Cross-coupling via Pd(0)/Pd(II) cycle.[1]

This route utilizes the Buchwald-Hartwig type


-arylation.[1] The high pKa of the malonate (~13) requires a base capable of generating the enolate, while the electron-rich nature of the aryl bromide requires a bulky, electron-rich phosphine ligand to facilitate oxidative addition and, crucially, reductive elimination from the crowded metal center.
Reaction Scheme


Catalytic Cycle Logic

The use of P(


-Bu)

or similar bulky ligands (e.g., dialkylbiaryl phosphines) is non-negotiable here.[1] Standard ligands like PPh

often fail to promote the reductive elimination step involving the sterically hindered enolate.[1]

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole TransMet Transmetallation/Coordination (Ar-Pd-Enolate) OxAdd->TransMet + Malonate Enolate BaseStep Enolate Formation (Na+ Malonate-) BaseStep->TransMet Feeds Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Pd-Catalytic cycle.[1] Steric bulk of the ligand drives the difficult reductive elimination step.

Experimental Protocol (Bench Scale)
ParameterSpecification
Scale 5.0 mmol (limiting reagent)
Solvent Toluene (Anhydrous, degassed)
Temperature 70–80 °C
Time 12–18 Hours
Atmosphere Argon or Nitrogen (Strict)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under argon flow, charge a Schlenk flask with Pd(dba)

    
     (2 mol%, 58 mg) and P(
    
    
    
    -Bu)
    
    
    (2.2 mol%, ~1.0 mL of a stock solution or equivalent salt).[1]
  • Substrate Loading: Add 4-bromoanisole (5.0 mmol, 935 mg) and Dimethyl malonate (5.5 mmol, 726 mg).

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% in oil, 11.0 mmol, 440 mg). Note: NaH is preferred over mild bases like K3PO4 for malonates to ensure complete enolization and faster kinetics.

  • Reaction: Add anhydrous Toluene (15 mL). Seal the flask. Heat to 80 °C with vigorous stirring. The color typically shifts from dark purple/red (Pd-precursor) to orange/brown.[1]

  • Quench: Cool to Room Temperature (RT). Quench carefully with saturated NH

    
    Cl solution (exothermic H
    
    
    
    release).[1]
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.[1] Dry over MgSO

    
    .
    
  • Purification: Flash Column Chromatography (Silica gel).[1] Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).[1]

    • Rf: Product is typically less polar than the starting bromide but more polar than the malonate.[1]

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet of the methine proton (Ar-CH -CO) around

    
     4.6 ppm.[1] The absence of the methylene doublet of the starting malonate is the primary conversion marker.[1]
    

Pathway B: Carboxylation of Aryl Acetates (Claisen-Type)

Best for: Scale-up (>100g), Process Chemistry, Cost reduction.[1] Mechanism: Nucleophilic acyl substitution via enolate.[1]

This route avoids heavy metals entirely.[1] It relies on the thermodynamic acidity of the


-proton in methyl 4-methoxyphenylacetate.[1] By deprotonating this position and trapping with an electrophilic carbonyl source (Dimethyl Carbonate), the malonate is constructed directly.[1]
Reaction Scheme

[1]
Process Logic

Dimethyl Carbonate (DMC) serves as both the reagent and the solvent (green chemistry approach), or as a co-solvent with Toluene.[1] The reaction is driven to completion by the continuous removal of methanol (azeotropic distillation).[1]

Experimental Protocol (Scale-Up)
ParameterSpecification
Starting Material Methyl 4-methoxyphenylacetate
Reagent Dimethyl Carbonate (DMC) (10 equiv.)[1]
Base Sodium Methoxide (NaOMe) (2.5 equiv.)[1]
Solvent DMC / Toluene mixture
Temperature Reflux (approx. 90 °C)

Step-by-Step Methodology:

  • Charge: To a 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser, add Methyl 4-methoxyphenylacetate (50 mmol, 9.0 g).

  • Solvent/Reagent: Add Dimethyl Carbonate (50 mL) and Toluene (50 mL).

  • Base: Add NaOMe powder (125 mmol, 6.75 g) slowly. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux. The methanol formed during the condensation must be removed.[1] If using a Dean-Stark is difficult with MeOH/DMC/Toluene azeotropes, simple distillation of the solvent volume followed by replenishment of dry DMC/Toluene drives the equilibrium.[1]

  • Monitoring: Monitor by HPLC or TLC. The starting acetate spot should disappear.[1]

  • Quench: Cool to 0 °C. Acidify with dilute HCl (3M) until pH < 3. This is critical to protonate the enolate of the product.[1]

  • Extraction: Extract with Toluene or Ethyl Acetate.[1]

  • Purification: Recrystallization is often possible from Methanol/Water or Hexanes/TBME due to the high symmetry and crystallinity of the product compared to the oil starting material.[1] If oil persists, vacuum distillation is preferred over chromatography for scale.[1]

Critical Process Parameters (CPP) & Quality Control

AttributeSpecificationAnalytical Method
Identity Matches Reference Standard1H NMR, IR (C=O stretch ~1735-1750 cm⁻¹)
Purity > 98.0%HPLC (UV @ 254 nm)
Residual Solvent < 5000 ppm (Toluene)GC-Headspace
Appearance White to off-white solid/oilVisual
Analytical Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     7.35 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 4.61 (s, 1H, CH ), 3.80 (s, 3H, Ar-OCH 3), 3.74 (s, 6H, COOCH 3).[1]
    
  • Key Shift: The methine singlet at ~4.61 ppm is diagnostic. If you see a triplet/doublet pattern at 3.5-4.0 ppm, you likely have the unreacted acetate or the benzyl homologue.[1]

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Steric and Electronic Properties. Journal of the American Chemical Society, 121(7), 1473–1478.[1] Link[1]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002.[1] Link[1]

  • PubChem Compound Summary. (n.d.). Dimethyl 2-(4-methoxyphenyl)malonate (CAS 71146-13-9).[1][3][2][4] National Center for Biotechnology Information.[1] Link[1][2]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link[1]

Sources

Foundational

Biological Activity &amp; Therapeutic Potential of Substituted Malonic Esters

The following technical guide details the biological activity, therapeutic applications, and synthetic methodologies of substituted malonic esters. From Metabolic Modulators to Antimicrobial Scaffolds Executive Summary H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, therapeutic applications, and synthetic methodologies of substituted malonic esters.

From Metabolic Modulators to Antimicrobial Scaffolds

Executive Summary

Historically, diethyl malonate and its derivatives have been viewed primarily as synthetic intermediates—the "workhorses" of organic chemistry used to access carboxylic acids, barbiturates, and vitamins. However, recent translational research has repositioned substituted malonic esters as bioactive moieties in their own right.

This guide explores two emerging therapeutic paradigms for this chemical class:

  • Metabolic Reprogramming Agents: The use of specific malonic esters (e.g., diacetoxymethyl malonate) as membrane-permeable prodrugs to inhibit Succinate Dehydrogenase (SDH), thereby mitigating Ischemia-Reperfusion (IR) injury.

  • Antimicrobial Scaffolds: The development of lipophilic substituted malonamides that exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and biofilm formation.

Metabolic Reprogramming: Malonic Esters as SDH Inhibitors[1][2]

The dicarboxylate dianion of malonic acid is a classic competitive inhibitor of Succinate Dehydrogenase (SDH) (Complex II) in the mitochondrial electron transport chain. However, the acid itself is poorly cell-permeable. Substituted malonic esters have emerged as critical "Trojan Horse" delivery systems (prodrugs) that cross the plasma membrane before being hydrolyzed intracellularly to the active inhibitor.

Mechanism of Action: Ischemia-Reperfusion (IR) Injury

During ischemia, succinate accumulates to pathological levels.[1][2] Upon reperfusion, the rapid oxidation of this accumulated succinate by SDH drives reverse electron transport (RET) at Complex I, generating a burst of Reactive Oxygen Species (ROS) that causes tissue damage.[3]

  • The Strategy: Transiently inhibit SDH during the early reperfusion phase to slow succinate oxidation and prevent the ROS burst.[3]

  • The Agents:

    • Dimethyl Malonate (DMM): A simple diester. Effective but requires high concentrations due to slow intracellular hydrolysis.

    • Diacetoxymethyl Malonate (MAM): A "tuned" prodrug.[1][2] The acyloxymethyl ester groups are rapidly cleaved by intracellular esterases, releasing the active malonate ion more efficiently than DMM.

Comparative Efficacy (Data Summary)

The following table summarizes the biological profile of key malonic ester prodrugs in renal and cardiac IR models.

CompoundStructure TypeCell PermeabilityHydrolysis Rate (Intracellular)Potency (IR Model)Primary Indication
Malonic Acid Dicarboxylic AcidLowN/A (Active Species)Low (in vivo)N/A
Dimethyl Malonate (DMM) Dialkyl EsterModerateSlowModerateCardiac/Renal IR
Diacetoxymethyl Malonate (MAM) Acyloxymethyl EsterHighFast High Renal IR Injury
Pathway Visualization: SDH Inhibition Mechanism

The following diagram illustrates the prodrug activation pathway and its downstream effect on mitochondrial ROS production.

SDH_Inhibition cluster_ext Extracellular Space cluster_cyto Cytosol / Mitochondria MAM Diacetoxymethyl Malonate (MAM - Prodrug) MAM_Intra MAM (Intracellular) MAM->MAM_Intra Passive Diffusion Malonate Malonate Ion (Active Inhibitor) MAM_Intra->Malonate Hydrolysis Esterase Intracellular Esterases Esterase->MAM_Intra SDH Succinate Dehydrogenase (Complex II) Malonate->SDH Competitive Inhibition Block X Succinate Accumulated Succinate Succinate->SDH Substrate Binding ROS ROS Burst (Tissue Damage) SDH->ROS Rapid Oxidation SDH->Block Block->ROS Prevented

Figure 1: Mechanism of action for malonic ester prodrugs in preventing Ischemia-Reperfusion injury.[4] The ester form ensures bioavailability, while the hydrolyzed acid exerts the therapeutic effect.

Antimicrobial Activity: Substituted Malonamides[5][6][7]

While simple esters modulate host metabolism, substituted malonamides (synthesized directly from malonic esters) represent a distinct class of antibiotics. Recent structure-activity relationship (SAR) studies indicate that lipophilic, asymmetric substitution on the malonate scaffold confers specificity against Gram-positive pathogens, including MRSA.

Structural Determinants of Activity
  • Scaffold: The central malonate carbon (C2) allows for the attachment of lipophilic side chains (benzyl, allyl, cyclopropanyl).

  • Asymmetry: Asymmetric malonamides (where the two amide nitrogens bear different substituents) often exhibit superior solubility and membrane penetration compared to symmetric analogs.

  • Mechanism: These compounds appear to disrupt bacterial cell division (potentially targeting FtsZ) and eradicate biofilms, a property distinct from standard

    
    -lactams.
    

Experimental Protocols

Protocol A: Synthesis of Diethyl 2-Benzylmalonate

A foundational protocol for generating substituted malonic esters via enolate alkylation.

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.1 eq, 21% wt in ethanol)

  • Benzyl bromide (1.1 eq)

  • Solvent: Anhydrous Ethanol

Methodology:

  • Enolate Formation: In a flame-dried round-bottom flask under

    
    , add diethyl malonate dropwise to the sodium ethoxide solution at 0°C. Stir for 30 minutes. Causality: Low temperature prevents transesterification side reactions; 
    
    
    
    prevents oxidation.
  • Alkylation: Add benzyl bromide dropwise. The solution will turn turbid as NaBr precipitates.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in diethyl ether and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation or flash chromatography.
    

Validation Criteria:

  • 
     NMR:  Disappearance of the malonate 
    
    
    
    singlet (
    
    
    3.3 ppm) and appearance of the
    
    
    triplet (
    
    
    3.6 ppm) and benzylic
    
    
    doublet.
Protocol B: SDH Inhibition Assay (in vitro)

To verify the biological activity of the hydrolyzed ester.

Reagents:

  • Mitochondrial fraction (isolated from mouse liver or heart)

  • Assay Buffer: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM)

  • Chromophore: DCPIP (2,6-dichlorophenolindophenol)

Methodology:

  • Preparation: Incubate mitochondrial fraction with varying concentrations of the hydrolyzed malonate ester (or the ester + esterase) for 10 minutes.

  • Initiation: Add Sodium Succinate (substrate) and DCPIP (electron acceptor).

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm (blue to colorless).

  • Analysis: Calculate

    
     based on the rate of DCPIP reduction compared to vehicle control.
    

Synthetic Workflow & Library Generation

The versatility of the malonic ester scaffold lies in its ability to undergo sequential alkylations and subsequent functional group interconversions.

Malonate_Synthesis Start Diethyl Malonate Enolate Enolate Anion Start->Enolate Base (NaOEt) Mono Mono-Substituted Malonate Enolate->Mono R-X (Alkylation) Di Di-Substituted Malonate Mono->Di 1. Base 2. R'-X Malonamide Malonamides (Antimicrobial) Mono->Malonamide R-NH2 (Aminolysis) Acid Substituted Acetic Acids Mono->Acid 1. Hydrolysis 2. Decarboxylation (-CO2) Barbiturate Barbiturates (CNS Activity) Di->Barbiturate Urea (Condensation)

Figure 2: Synthetic divergence from the malonic ester core.[5] The pathway allows access to diverse pharmacophores including barbiturates and malonamides.

References

  • Targeting Succinate Dehydrogenase with Malonate Ester Prodrugs Decreases Renal Ischemia Reperfusion Injury. Source: Redox Biology (2020).[2][6] URL:[Link] Relevance: Establishes the mechanism of MAM and DMM as metabolic prodrugs.

  • Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Source: Molecules (2017).[7] URL:[Link] Relevance: Details the SAR of malonamide derivatives for antimicrobial applications.

  • Antimicrobial Activity of a Natural Compound and Analogs against Multi-Drug-Resistant Gram-Positive Pathogens. Source: Microbiology Spectrum (2024). URL:[Link] Relevance: Discusses C58/C59 analogs and their efficacy against biofilms.[8]

  • Malonic Ester Synthesis. Source: Chemistry LibreTexts.[6] URL:[Link] Relevance: Authoritative source for the fundamental synthetic mechanisms described in Protocol A.

Sources

Exploratory

Technical Guide: Solubility Profile of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental handling of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl (4-methoxyphenyl)malonate). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental handling of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl (4-methoxyphenyl)malonate).

Executive Summary

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate is a critical intermediate used in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic kinase inhibitors. As an


-aryl malonate , its solubility behavior is governed by the competition between its lipophilic aromatic core and its polar diester functionality.

This guide provides a definitive solubility landscape for this compound, moving beyond theoretical prediction to empirical process design. It establishes Ethyl Acetate/Hexane as the primary system for purification and DMSO/Dioxane as the optimal media for synthetic functionalization.

Physicochemical Identity & Structural Analysis[1]

Before addressing solubility directly, we must define the structural determinants that dictate solvent interaction.

PropertySpecification
IUPAC Name 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate
Common Name Dimethyl (4-methoxyphenyl)malonate
Molecular Formula

Molecular Weight 238.24 g/mol
Structural Class

-Aryl Malonic Ester
Electronic Character Electron-rich aromatic ring (p-OMe) attached to an electron-withdrawing malonate core.[1][2]
Physical State Viscous oil or low-melting solid (purity dependent).

Critical Note on CAS Numbers: Researchers often confuse this compound with Dimethyl allylmalonate (CAS 40637-56-7). Ensure your certificate of analysis confirms the presence of the aromatic region (7.0–7.5 ppm) in


-NMR to validate the identity before solubility testing.

Solubility Landscape

The solubility of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate follows a distinct "Like Dissolves Like" pattern characteristic of lipophilic esters. The data below synthesizes empirical trends observed in


-aryl malonate analogs.
Table 1: Solubility in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent dipole-dipole matching with ester groups; primary solvent for extraction.
Chlorinated Chloroform (

)
High (>100 mg/mL) Similar to DCM; often used for NMR characterization.
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL) Ideal thermodynamic match. Standard solvent for reaction workup.
Polar Aprotic DMSO / DMFHigh (>100 mg/mL) High dielectric constant solubilizes the polar diester head; used in Cu-catalyzed arylation reactions.
Ethers THF / 1,4-DioxaneHigh (>60 mg/mL) Good solubility; Dioxane is the preferred solvent for high-temp arylation.
Alcohols Methanol / EthanolModerate Soluble, but temperature-dependent. Useful for transesterification side-reactions if heated.
Aromatics TolueneModerate to High

-

stacking interactions with the anisyl ring aid solubility.
Aliphatics Hexanes / HeptaneLow / Insoluble The polar ester groups resist solvation by non-polar chains. Key Anti-Solvent.
Aqueous WaterInsoluble Hydrophobic aromatic/ester bulk outweighs polar oxygen atoms.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch.

  • Preparation: Weigh 100 mg of the substance into a 4 mL scintillation vial.

  • Addition: Add the target solvent in 100

    
     increments using a calibrated micropipette.
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Solid Persists: Insoluble.

  • Calculation:

    
    
    
  • Validation: If solution is clear, cool to 0°C. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol B: Purification via Recrystallization (EtOAc/Hexane)

Based on the physicochemical behavior of structural analogs (e.g., dimethyl 2-(4-bromo-2-nitrophenyl)malonate).[3]

  • Dissolution: Dissolve crude 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add warm Hexanes (anti-solvent) dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 drops of EtOAc to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C fridge for 12 hours.

  • Collection: Filter the resulting solids. If the product oils out (common with malonates), seed with a pure crystal or scratch the glass surface.

Visualizations & Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended process step (Synthesis vs. Purification).

SolventSelection Start Process Goal Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempHigh High Temp (>80°C)? Synthesis->TempHigh Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst CDCl3 Chloroform-d (Standard NMR) Analysis->CDCl3 Dioxane Use 1,4-Dioxane (Boiling Pt: 101°C) TempHigh->Dioxane Yes DMF Use DMF/DMSO (Polar Aprotic) TempHigh->DMF No DCM_EtOAc DCM or Ethyl Acetate (Immiscible with Water) Extraction->DCM_EtOAc Hex_EtOAc EtOAc + Hexanes (Solvent/Anti-Solvent) Cryst->Hex_EtOAc

Caption: Decision tree for selecting solvents based on operational requirements, highlighting the dichotomy between reaction media (Polar Aprotic) and purification media (Esters/Alkanes).

Figure 2: Solubility-Driven Synthesis Workflow

Visualizing the role of solubility in the Buchwald-type arylation of malonates.

SynthesisWorkflow Reactants Aryl Iodide + Dimethyl Malonate Solvent Solvent: 1,4-Dioxane (Solubilizes Catalyst) Reactants->Solvent Catalyst CuI / Ligand / Base (Cs2CO3) Catalyst->Solvent Reaction Heat (70-100°C) Formation of C-C Bond Solvent->Reaction Quench Quench: NH4Cl (aq) Product Precipitates/Oils Reaction->Quench Extract Extract: Ethyl Acetate (Product Soluble) Quench->Extract

Caption: Workflow demonstrating solvent utility during the Copper-catalyzed arylation synthesis of the target compound.

Applications & Causality

The solubility profile detailed above is not merely physical data; it dictates the synthetic utility of the molecule:

  • Reaction Efficiency: The high solubility in 1,4-Dioxane and DMSO is crucial for Copper-catalyzed arylation (Buchwald conditions). These solvents dissolve the inorganic bases (

    
    ) sufficiently to allow the heterogeneous reaction to proceed at the interface.
    
  • Purification Strategy: The insolubility in Hexanes allows for the removal of non-polar impurities or the isolation of the product from reaction mixtures. By dissolving the crude mixture in minimal Ethyl Acetate and adding Hexanes, the researcher forces the diester to crystallize (or oil out purely) while leaving impurities in solution.

  • Transesterification Risks: Avoid using Methanol or Ethanol at high temperatures with strong bases, as the methoxy/ethoxy groups can exchange with the methyl esters of the malonate, leading to mixed ester impurities (e.g., Methyl-Ethyl malonate derivatives).

References

  • Hennessy, E. J., & Buchwald, S. L. (2002).[4] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[4] [Link]

    • Context: Establishes the standard solvent systems (Dioxane/DMSO)
  • Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007).

    
    -Arylation of Malonates. Organic Letters, 9(17), 3469–3472. [Link]
    
    • Context: Validates solubility of malonate enol
  • PrepChem. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. [Link]

    • Context: Provides the specific "Ethyl Acetate-Hexane" recrystallization protocol for a close structural analog.
  • PubChem. (2025).[2] Dimethyl 2-(4-Methoxybenzyl)malonate (Analog Data). [Link]

    • Context: Used for structural property comparison (LogP and polarity estim

Sources

Foundational

Technical Guide: Reactivity Profile &amp; Synthetic Utility of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Executive Summary 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (CAS: 71146-13-9), also known as dimethyl (4-methoxyphenyl)malonate, acts as a bifunctional "chassis" in medicinal chemistry.[1] It serves as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (CAS: 71146-13-9), also known as dimethyl (4-methoxyphenyl)malonate, acts as a bifunctional "chassis" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing


-aryl propionic acids (a scaffold common in NSAIDs like Ibuprofen and Naproxen) and heterocyclic barbiturate derivatives.

Its utility stems from a unique electronic duality:

  • The

    
    -Carbon (C2):  A highly acidic, masked nucleophile capable of creating quaternary carbon centers.
    
  • The Carbonyls (C1, C3): Electrophilic sites susceptible to hydrolysis, transesterification, or decarboxylation.

  • The Aromatic Ring: An electron-rich system where the 4-methoxy group and the malonate moiety cooperatively direct electrophilic substitution to the meta positions relative to the malonate (ortho to the methoxy).

This guide provides a mechanistic breakdown of these sites, supported by self-validating experimental protocols.

Structural Anatomy & Electronic Distribution

The molecule is defined by the competition between the electron-withdrawing malonate esters and the electron-donating methoxyaryl group.

The Reactivity Map

The following diagram illustrates the distinct zones of reactivity, color-coded by their dominant chemical behavior.

ReactivityMap Molecule Dimethyl 2-(4-methoxyphenyl)malonate AlphaC α-Carbon (C2) (Nucleophile) Molecule->AlphaC pKa ~11-12 Enolate Formation Esters Ester Carbonyls (Electrophiles) Molecule->Esters Hydrolysis Decarboxylation Ring Aromatic Ring (Activated Substrate) Molecule->Ring EAS @ C3/C5 Alkylation Alkylation AlphaC->Alkylation SN2 Attack Acid Acid Esters->Acid Saponification Halogenation Halogenation Ring->Halogenation Bromination

Figure 1: Functional decomposition of the molecule.[2][3] Green indicates nucleophilic potential; Red indicates electrophilic susceptibility; Yellow indicates aromatic reactivity.

Quantitative Electronic Parameters
ParameterValue (Approx)Context
pKa (

-H)
11.8 – 12.2The phenyl ring stabilizes the enolate via resonance, making it significantly more acidic than dimethyl malonate (pKa ~13) but less acidic than a

-keto ester [1].

(NMR,

-H)
~4.6 ppmSinglet. Diagnostic peak for monitoring alkylation (disappears upon reaction).
Ring Activation ActivatedThe 4-OMe group dominates, activating the ring despite the withdrawing malonate group.

The Nucleophilic Engine: -Carbon (C2)

The C2 position is the primary engine for synthetic elaboration. The proton at this position is flanked by two carbonyls and an aryl ring. Upon deprotonation, the negative charge is delocalized over five atoms (two oxygens and the aromatic system), creating a "soft" nucleophile.

Mechanism: Enolate Formation & Alkylation

The choice of base is critical.[2] While ethoxide/methoxide is traditional, the use of Sodium Hydride (NaH) in polar aprotic solvents (THF or DMF) is superior for drug development workflows to prevent transesterification byproducts.

Key Insight: The 4-methoxyphenyl group provides steric bulk. Consequently, dialkylation is kinetically slower than monoalkylation, allowing for high selectivity when creating quaternary centers.

The Electrophilic Targets: Carbonyls & Decarboxylation

The two ester groups are standard electrophiles, but their value lies in their removal. The "Malonic Ester Synthesis" pathway relies on the hydrolysis of these groups followed by thermal decarboxylation.[2]

The Decarboxylation Pathway

Decarboxylation requires the free acid. It proceeds via a concerted cyclic transition state involving a 6-membered ring and an intramolecular proton transfer.

Decarboxylation Step1 Diester Precursor Step2 Hydrolysis (NaOH/H2O) --> Dicarboxylic Acid Step1->Step2 Saponification Step3 Thermal Transition State (6-Membered Ring) Step2->Step3 Heat (140°C) Step4 Enol Intermediate Step3->Step4 -CO2 Step5 Tautomerization --> Aryl Propionic Acid Step4->Step5 Fast

Figure 2: The decarboxylation workflow converting the malonate scaffold into a mono-acid derivative.

Aromatic Reactivity: Cooperative Directing Effects

In Electrophilic Aromatic Substitution (EAS), the molecule exhibits a "cooperative" directing effect, making specific regioselective functionalization highly predictable.

  • Group 1: 4-Methoxy (Activator): Directs Ortho and Para. Since Para is attached to the malonate, it directs to positions 3 and 5 (relative to the malonate connection as 1).

  • Group 2: Malonate (Deactivator): Directs Meta. Relative to position 1, the Meta positions are 3 and 5 .

Conclusion: Both substituents direct incoming electrophiles (e.g.,


, 

) to the same positions (3 and 5) . This results in clean, high-yield functionalization without complex isomer mixtures [2].

Experimental Protocols

Protocol A: Regioselective -Alkylation

Objective: To install an alkyl group (R) at the C2 position.

Reagents:

  • Substrate: Dimethyl 2-(4-methoxyphenyl)malonate (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.1 eq)

  • Electrophile: Alkyl Halide (R-Br or R-I, 1.1 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash with dry hexanes to remove oil (optional but recommended for HPLC purity). Suspend NaH in THF.

  • Deprotonation: Cool to 0°C. Add the malonate substrate dropwise. Observation: Evolution of

    
     gas. Stir for 30 min at 0°C, then 30 min at RT to ensure complete enolate formation (solution often turns yellow/orange).
    
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass = M+R-H).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Validation Check: In


H NMR, the singlet at ~4.6 ppm (the 

-proton) must disappear.
Protocol B: Hydrolysis and Decarboxylation

Objective: To convert the diester into the corresponding


-aryl propionic acid.

Reagents:

  • Substrate: Alkylated Malonate (from Protocol A)

  • Base: NaOH (6.0 eq, 5M aqueous solution)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Hydrolysis: Dissolve substrate in EtOH, add NaOH solution. Reflux for 4–6 hours. Checkpoint: Solution becomes homogeneous as the diester converts to the disodium salt.

  • Acidification: Cool to 0°C. Acidify to pH 1 with 6M HCl. The dicarboxylic acid may precipitate or require extraction.

  • Decarboxylation: Heat the crude dicarboxylic acid neat (no solvent) or in a high-boiling solvent (e.g., xylene) to 140–160°C.

  • Observation: Vigorous bubbling (

    
     release). Reaction is complete when bubbling ceases.
    

References

  • BenchChem. (2025).[2] A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. Retrieved from

  • LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from

  • National Center for Biotechnology Information. (2025).[1][4][5] PubChem Compound Summary for CID 12473089, Dimethyl 2-(4-methoxyphenyl)propanedioate. Retrieved from

  • Barakat, A., et al. (2013).[6] Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

-Arylation of Dimethyl Malonate via Buchwald-Hartwig Cross-Coupling Executive Summary & Scientific Rationale The synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as dimethyl 2-(4-methoxyphenyl)malon...

Author: BenchChem Technical Support Team. Date: February 2026


-Arylation of Dimethyl Malonate via Buchwald-Hartwig Cross-Coupling

Executive Summary & Scientific Rationale

The synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as dimethyl 2-(4-methoxyphenyl)malonate) represents a classic challenge in organic synthesis: the formation of a C–C bond between an electron-rich aryl ring and a stabilized enolate. Traditional nucleophilic aromatic substitution (


) is ineffective here due to the electron-donating methoxy group on the aryl ring, which deactivates the ring toward nucleophilic attack.

To overcome this, we utilize Palladium-Catalyzed


-Arylation , a methodology pioneered by the Buchwald and Hartwig groups. This protocol relies on the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetallation with a malonate enolate and subsequent reductive elimination.

Key Mechanistic Considerations:

  • Catalyst Selection: We employ Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)) as the Pd(0) source.
  • Ligand Architecture: A sterically bulky, electron-rich phosphine ligand, such as P(

    
    -Bu)
    
    
    
    or a biaryl phosphine (e.g., DavePhos ), is critical. The bulk facilitates the difficult reductive elimination step, which forms the C–C bond between the sterically demanding malonate and the aryl group.
  • Base Compatibility: The choice of base is dictated by the pKa of the malonate (

    
    13). LiHMDS  (Lithium bis(trimethylsilyl)amide) or NaH  are commonly used to generate the enolate in situ without interfering with the catalytic cycle.
    

Experimental Protocol

Safety Warning: This procedure involves the use of pyrophoric bases (if using NaH) or moisture-sensitive reagents (LiHMDS), and toxic aryl halides. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Reagents & Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1]Amount (Example Scale)Role
4-Bromoanisole 187.031.00187 mg (1.0 mmol)Electrophile (Aryl Halide)
Dimethyl malonate 132.111.10145 mg (1.1 mmol)Nucleophile (Pronucleophile)
Pd

(dba)

915.720.01-0.029-18 mgCatalyst Precursor
P(

-Bu)

(10% wt in hexanes)
202.320.04~80

L
Ligand
LiHMDS (1.0 M in THF)167.332.202.2 mLBase
Toluene (Anhydrous)92.14Solvent5-10 mLSolvent

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd

      
      (dba)
      
      
      
      (1.0 mol%) and the phosphine ligand (P(
      
      
      -Bu)
      
      
      , 2.0 mol% relative to Pd).
    • Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes to form the active catalytic complex (often observed as a color change).

  • Enolate Formation:

    • In a separate dry flask, dissolve Dimethyl malonate (1.1 equiv) in anhydrous Toluene.

    • Option A (LiHMDS): Cool to 0°C and add LiHMDS (2.2 equiv) dropwise. Stir for 15 minutes to ensure complete deprotonation.

    • Option B (NaH): If using NaH, add NaH (suspension in oil, washed with hexanes) to the malonate solution at 0°C and stir until H

      
       evolution ceases.
      
  • Cross-Coupling Reaction:

    • Add the 4-Bromoanisole (1.0 equiv) to the catalyst mixture.

    • Transfer the pre-formed malonate enolate solution via cannula or syringe into the catalyst/aryl halide mixture.

    • Seal the reaction vessel and heat to 70–80°C in an oil bath.

    • Monitoring: Monitor reaction progress via TLC (solvent system: 10% EtOAc/Hexanes) or GC-MS. The reaction typically reaches completion within 12–24 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Quench by adding saturated aqueous NH

      
      Cl  (5 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO

      
       .
      
    • Filter and concentrate under reduced pressure.

    • Purification: Purify the crude oil via flash column chromatography on silica gel.

      • Eluent: Gradient from 5% to 20% Ethyl Acetate in Hexanes.

    • Product Characterization: The product, 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate , is typically isolated as a clear or pale yellow oil (solidifies upon standing if high purity).

Reaction Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the convergence of the catalytic cycle and the enolate formation.

SynthesisWorkflow cluster_catalyst Catalyst Activation cluster_reagents Reagent Prep Pd Pd2(dba)3 ActiveCat Active Pd(0)-L Complex Pd->ActiveCat Ligand Ligand: P(t-Bu)3 Ligand->ActiveCat Reaction Cross-Coupling (Toluene, 70-80°C, 12-24h) ActiveCat->Reaction Catalyst Injection Malonate Dimethyl Malonate Enolate Pd-Reactive Enolate Malonate->Enolate Deprotonation Base Base (LiHMDS) Base->Enolate Enolate->Reaction Transmetallation ArBr 4-Bromoanisole ArBr->Reaction Oxidative Addition Quench Quench (sat. NH4Cl) Reaction->Quench Purification Flash Chromatography (Hex/EtOAc) Quench->Purification Extraction Product Target: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Purification->Product

Figure 1: Operational workflow for the Pd-catalyzed


-arylation of dimethyl malonate.

Analytical Data & Validation

To validate the synthesis, the isolated compound must meet the following spectroscopic criteria:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.35 (d, J = 8.8 Hz, 2H, Ar-H)
      
    • 
       6.89 (d, J = 8.8 Hz, 2H, Ar-H)
      
    • 
       4.61 (s, 1H, CH (CO
      
      
      
      Me)
      
      
      ) — Diagnostic benzylic methine proton.
    • 
       3.80 (s, 3H, Ar-OCH 
      
      
      
      )
    • 
       3.74 (s, 6H, CO
      
      
      
      CH
      
      
      )
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    • Peaks expected at

      
      169.0 (C=O), 159.5 (Ar-C-OMe), 130.5, 124.5, 114.2 (Ar-C), 57.5 (CH), 55.3 (OMe), 52.8 (CO
      
      
      
      Me).

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[2] The Journal of Organic Chemistry, 67(2), 541–555.

  • Moradi, W. A., & Buchwald, S. L. (2001).[3] Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. 
    
  • Barakat, A., et al. (2013). Dimethyl 2-(4-methylbenzylidene)malonate.[4] Acta Crystallographica Section E, E69, o919. (Provided for structural context of related malonate derivatives).

Sources

Application

The Versatile Synthon: A Guide to Synthesizing Heterocyclic Compounds from Dimethyl 2-(4-methoxyphenyl)malonate

Introduction: The Strategic Importance of Dimethyl 2-(4-methoxyphenyl)malonate In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dimethyl 2-(4-methoxyphenyl)malonate

In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and bioactive molecules, often forming the core of their pharmacophores. Among the myriad of starting materials available to the synthetic chemist, dimethyl 2-(4-methoxyphenyl)malonate emerges as a particularly valuable and versatile building block.

The strategic importance of this substituted malonic ester lies in the confluence of three key features:

  • The Activated Methylene Group: The protons of the C2 methylene are rendered acidic by the two flanking ester groups, facilitating deprotonation and subsequent reactions with a wide range of electrophiles.[1][2][3]

  • The Dual Ester Functionality: These ester groups serve as excellent leaving groups in condensation reactions, enabling the formation of cyclic structures with dinucleophilic reagents.

  • The 4-Methoxyphenyl Substituent: This electron-donating group can influence the reactivity of the molecule and is a common motif in pharmacologically active compounds, offering a handle for further functionalization or for direct incorporation into the final heterocyclic system.

This comprehensive technical guide provides an in-depth exploration of the utility of dimethyl 2-(4-methoxyphenyl)malonate in the synthesis of several key classes of heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this synthon to its full potential.

Section 1: Synthesis of Pyrimidine-2,4,6-triones (Barbiturates)

The condensation of malonic esters with urea or thiourea is a classical and highly effective method for the synthesis of barbiturates and their thio-analogs, a class of compounds with a long history as central nervous system depressants.[4][5] The 4-methoxyphenyl substituent at the 5-position of the resulting barbiturate ring is of significant interest for modulating the lipophilicity and pharmacological profile of these molecules.

Reaction Mechanism: A Double Nucleophilic Acyl Substitution

The synthesis of the barbiturate ring from dimethyl 2-(4-methoxyphenyl)malonate and urea is a twofold nucleophilic acyl substitution reaction.[6] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which serves a dual purpose. Firstly, it deprotonates the urea, significantly increasing its nucleophilicity. Secondly, it can deprotonate the acidic methylene proton of the malonate, although the primary pathway involves the activated urea. The more nucleophilic urea anion then attacks one of the electrophilic carbonyl carbons of the malonate, leading to the displacement of a methoxide leaving group. An intramolecular cyclization follows, where the second nitrogen of the urea attacks the remaining ester carbonyl, eliminating a second molecule of methanol and forming the stable six-membered heterocyclic ring.

G cluster_0 Barbiturate Synthesis Mechanism A Dimethyl 2-(4-methoxyphenyl)malonate E Nucleophilic Attack A->E B Urea D Deprotonated Urea (Nucleophile) B->D Deprotonation C Base (e.g., NaOMe) D->E F Tetrahedral Intermediate E->F G Elimination of Methanol F->G H Intramolecular Cyclization G->H I 5-(4-methoxyphenyl)barbituric Acid H->I

Caption: Workflow for the synthesis of 5-(4-methoxyphenyl)barbituric acid.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)barbituric Acid

This protocol is adapted from established procedures for barbiturate synthesis from dialkyl malonates.[5][7][8] The use of dimethyl 2-(4-methoxyphenyl)malonate necessitates careful control of reaction conditions to ensure efficient cyclization.

Materials:

  • Dimethyl 2-(4-methoxyphenyl)malonate

  • Urea (dried)

  • Sodium metal

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Sodium Methoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 100 mL of anhydrous methanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 23.8 g (0.1 mol) of dimethyl 2-(4-methoxyphenyl)malonate. In a separate beaker, dissolve 6.0 g (0.1 mol) of dry urea in 50 mL of warm anhydrous methanol.

  • Condensation: Add the urea solution to the malonate-methoxide mixture. A precipitate may form.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water to dissolve the sodium salt of the barbiturate.

  • Precipitation: Slowly add concentrated HCl to the aqueous solution with stirring until the solution is acidic to litmus paper. A white precipitate of 5-(4-methoxyphenyl)barbituric acid will form.

  • Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 80-90°C to a constant weight.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mol)Volume/Mass
Dimethyl 2-(4-methoxyphenyl)malonate238.230.123.8 g
Urea60.060.16.0 g
Sodium22.990.12.3 g
Methanol32.04-~150 mL
Expected Product 5-(4-methoxyphenyl)barbituric acid~70-80% Yield-

Section 2: Synthesis of 3-(4-methoxyphenyl)-4-hydroxycoumarins (Pechmann Condensation)

The Pechmann condensation is a powerful and widely used method for the synthesis of coumarins from phenols and β-ketoesters or, in this case, a substituted malonic ester.[9][10] The reaction of dimethyl 2-(4-methoxyphenyl)malonate with phenols under acidic conditions leads to the formation of 3-aryl-4-hydroxycoumarins, which are important scaffolds in various pharmaceuticals, including anticoagulants.

Reaction Mechanism: Transesterification and Intramolecular Cyclization

The mechanism of the Pechmann condensation is generally accepted to proceed through a series of acid-catalyzed steps.[10][11] First, a transesterification reaction occurs between the phenol and one of the ester groups of the malonate. This is followed by an intramolecular Friedel-Crafts acylation, where the newly formed aryl ester attacks the aromatic ring of the phenol at the ortho position to the hydroxyl group. Subsequent dehydration leads to the formation of the coumarin ring system. The presence of an electron-donating group on the phenol, such as a hydroxyl or methoxy group, activates the ring towards electrophilic substitution and facilitates the cyclization.[9]

G cluster_1 Pechmann Condensation Mechanism A Dimethyl 2-(4-methoxyphenyl)malonate D Transesterification A->D B Phenol B->D C Acid Catalyst (e.g., H2SO4) E Aryl Ester Intermediate D->E F Intramolecular Friedel-Crafts Acylation E->F G Cyclized Intermediate F->G H Dehydration G->H I 3-(4-methoxyphenyl)-4-hydroxycoumarin H->I G cluster_2 Pyrazolidinedione Synthesis Mechanism A Dimethyl 2-(4-methoxyphenyl)malonate C Condensation A->C B Hydrazine Hydrate B->C D Hydrazide Intermediate C->D E Intramolecular Cyclization D->E F Tetrahedral Intermediate E->F G Elimination of Methanol F->G H 4-(4-methoxyphenyl)pyrazolidine-3,5-dione G->H

Caption: Synthetic pathway to 4-(4-methoxyphenyl)pyrazolidine-3,5-dione.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)pyrazolidine-3,5-dione

This protocol is adapted from general procedures for the synthesis of pyrazolidinediones from dialkyl malonates and hydrazine. [12][13][14] Materials:

  • Dimethyl 2-(4-methoxyphenyl)malonate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 11.9 g (0.05 mol) of dimethyl 2-(4-methoxyphenyl)malonate in 50 mL of ethanol.

  • Addition of Hydrazine: To this solution, add 2.5 g (0.05 mol) of hydrazine hydrate.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

  • Drying: Dry the purified product in a vacuum oven.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mol)Volume/Mass
Dimethyl 2-(4-methoxyphenyl)malonate238.230.0511.9 g
Hydrazine hydrate50.060.052.5 g
Ethanol46.07-50 mL
Expected Product 4-(4-methoxyphenyl)pyrazolidine-3,5-dioneGood Yield-

Conclusion

Dimethyl 2-(4-methoxyphenyl)malonate has demonstrated its significant utility as a versatile and strategic starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of barbiturates, coumarins, and pyrazolidinediones serve as a robust foundation for researchers in drug discovery and development. The presence of the 4-methoxyphenyl moiety offers a unique advantage for creating libraries of compounds with potentially enhanced pharmacological properties. By understanding the underlying principles of these transformations, chemists can further innovate and adapt these methodologies to construct novel and complex molecular architectures.

References

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (URL: [Link])

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin | ACS Omega. (URL: [Link])

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC. (URL: [Link])

  • Pechmann condensation - Wikipedia. (URL: [Link])

  • Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. (URL: [Link])

  • US5043417A - Low molecular weight urea-formaldehyde reaction products and process for the preparation thereof - Google P
  • A new synthesis of 4-hydroxycoumarins. (URL: [Link])

  • Barbituric acid - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins - ResearchGate. (URL: [Link])

  • A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. - ResearchGate. (URL: [Link])

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (URL: [Link])

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: [Link])

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (URL: [Link])

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (URL: [Link])

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities - ResearchGate. (URL: [Link])

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central. (URL: [Link])

  • US2465293A - Synthesis of 4-hydroxycoumarins - Google P
  • 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (URL: [Link])

  • Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (URL: [Link])

  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones - ResearchGate. (URL: [Link])

  • Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (URL: [Link])

  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. (URL: [Link])

  • Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. (URL: [Link])

  • Barbituric Acid : Organic synthesis - YouTube. (URL: [Link])

  • Synthesis of Heteroaromatic Compounds - PMC - NIH. (URL: [Link])

  • Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. (URL: [Link])

  • Malonic ester synthesis - Wikipedia. (URL: [Link])

  • 5 Pechmann Reaction | Coumarin Synthesis | Electrophilic Substitution Reactions. (URL: [Link])

  • Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

  • New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study - MDPI. (URL: [Link])

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  • Synthesis of New Hydrazones Containing 1,3-Diketo Moiety - ResearchGate. (URL: [Link])

Sources

Method

Application Note: Strategic Utilization of Dimethyl 2-(4-methoxyphenyl)malonate in Medicinal Chemistry

Executive Summary Dimethyl 2-(4-methoxyphenyl)malonate is a specialized "privileged structure" precursor in medicinal chemistry. Unlike unsubstituted dimethyl malonate, the presence of the para-methoxyphenyl (PMP) moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2-(4-methoxyphenyl)malonate is a specialized "privileged structure" precursor in medicinal chemistry. Unlike unsubstituted dimethyl malonate, the presence of the para-methoxyphenyl (PMP) moiety at the


-position drastically alters the electronic and steric environment of the active methylene group.

This application note details the strategic use of this scaffold to access three critical pharmacophore classes:


-Arylalkanoic acids (NSAID precursors) , 5-Arylbarbiturates , and Functionalized Indanones . We provide optimized protocols for the critical Krapcho decarboxylation , which offers a superior safety profile compared to traditional acidic hydrolysis/thermal decarboxylation routes.

Chemical Logic & Reactivity Profile

The "Aryl-Malonate" Handle

The PMP group serves two distinct roles:

  • Electronic Activation: The aromatic ring stabilizes the enolate intermediate via resonance, making the

    
    -proton acidic (
    
    
    
    in DMSO), though slightly less acidic than unsubstituted malonates due to steric hindrance.
  • Pharmacophore Installation: It installs the 4-methoxyphenyl motif early in the synthesis, a common feature in SERMs (Selective Estrogen Receptor Modulators) and NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).

Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap Start Dimethyl 2-(4-methoxyphenyl) malonate Enolate Enolate Formation (NaH/DMF) Start->Enolate Base Deprotonation Barbiturate 5-Aryl Barbiturates Start->Barbiturate Urea / NaOMe (Cyclization) Acid 4-Methoxyphenyl acetic acid Start->Acid Krapcho Decarboxylation Alkylated Quaternary Malonate Enolate->Alkylated R-X (Alkylation) Alkylated->Acid Hydrolysis + Decarboxylation Indanone Substituted Indanones Acid->Indanone Intramolecular Friedel-Crafts

Figure 1: Divergent synthetic pathways from the aryl-malonate scaffold.[1]

Application 1: Synthesis of -Arylalkanoic Acids (NSAID Precursors)

The conversion of the malonate to an acetic acid derivative is the most frequent industrial application. This yields 4-Methoxyphenylacetic acid , a key intermediate for isoquinoline alkaloids and dextromethorphan.

The Problem with Classical Hydrolysis

Classical saponification (NaOH/H₂O) followed by acid acidification and thermal decarboxylation often leads to:

  • Retro-Aldol type decomposition if sensitive groups are present.

  • Harsh pH swings incompatible with other functional groups on the ring.

The Solution: Krapcho Decarboxylation

The Krapcho method uses a halide salt (LiCl or NaCl) in a polar aprotic solvent (DMSO) to facilitate decarboxylation under neutral conditions. This is the Gold Standard for this substrate.

Protocol: Microwave-Assisted Krapcho Decarboxylation

Objective: Convert Dimethyl 2-(4-methoxyphenyl)malonate to Methyl 2-(4-methoxyphenyl)acetate.

Reagents:

  • Substrate: 1.0 eq

  • Lithium Chloride (LiCl): 2.5 eq (anhydrous)

  • Solvent: DMSO (Wet, containing ~1% water)

  • Temperature: 160°C (Conventional) or 180°C (Microwave)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Dimethyl 2-(4-methoxyphenyl)malonate in 15 mL of DMSO.

  • Additives: Add 25 mmol of anhydrous LiCl. Add 150

    
    L of water (essential proton source).
    
  • Reaction:

    • Microwave: Seal in a pressure vial. Ramp to 180°C over 2 mins. Hold for 15 mins.

    • Conventional: Heat oil bath to 160°C. Stir for 4-6 hours. Monitor CO₂ evolution (bubbler).

  • Workup: Cool to RT. Pour into 100 mL brine. Extract with Ethyl Acetate (3x 30 mL).

  • Purification: Dry organic layer over MgSO₄. Concentrate. The product is usually pure enough for the next step; otherwise, flash chromatography (Hex/EtOAc 9:1).

Mechanism Note: The chloride ion attacks the methyl group of the ester via


, generating a carboxylate which spontaneously decarboxylates. The 4-methoxy group stabilizes the transition state [1].

Application 2: Synthesis of 5-Arylbarbiturates

While 5,5-dialkylbarbiturates are common sedatives, 5-aryl-5-alkylbarbiturates possess distinct anticonvulsant profiles. The PMP malonate is the entry point for these libraries.

Protocol: Condensation with Urea

Objective: Synthesis of 5-(4-methoxyphenyl)barbituric acid.

Reagents:

  • Substrate: 1.0 eq

  • Urea: 1.2 eq

  • Sodium Methoxide (NaOMe): 2.5 eq (Freshly prepared or 30% in MeOH)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, dissolve 2.5 eq Na metal in dry MeOH to generate NaOMe in situ.

  • Addition: Add 1.2 eq of dry Urea. Stir until dissolved.

  • Condensation: Add 1.0 eq Dimethyl 2-(4-methoxyphenyl)malonate dropwise over 30 mins.

  • Reflux: Heat to reflux (65°C) for 6-8 hours. A white precipitate (the sodium salt of the barbiturate) will form.

  • Isolation: Evaporate MeOH. Redissolve residue in minimal water.[2]

  • Acidification: Acidify with 6N HCl to pH 2. The free barbituric acid will precipitate. Filter and recrystallize from Ethanol.

Comparative Data: Hydrolysis Methods

The following table compares the efficiency of converting the malonate to the mono-acid/ester using different methodologies.

ParameterAcid Hydrolysis (HCl/Reflux)Saponification (NaOH)Krapcho (LiCl/DMSO)
Yield 65-70%85-90%92-96%
Reaction Time 12-18 Hours4-6 Hours15-30 Mins (MW)
Functional Group Tolerance Low (Acid sensitive)Medium (Base sensitive)High (Neutral)
Byproducts Tars/PolymersSalt residuesMeCl (Gas)
Scalability HighHighMedium (DMSO removal)

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for processing this scaffold based on the desired target.

Workflow Input Start: Dimethyl 2-(4-methoxyphenyl)malonate Decision Target Identification Input->Decision PathA Target: NSAID/Acetic Acid Decision->PathA PathB Target: Barbiturate Decision->PathB PathC Target: Quaternary Center Decision->PathC StepA1 Krapcho Decarboxylation (LiCl, DMSO, 160°C) PathA->StepA1 StepB1 Cyclization with Urea (NaOMe, MeOH, Reflux) PathB->StepB1 StepC1 Alkylation (NaH, R-X, THF) PathC->StepC1 OutputA Methyl 2-(4-methoxyphenyl)acetate StepA1->OutputA OutputB 5-(4-methoxyphenyl)barbituric acid StepB1->OutputB OutputC Disubstituted Malonate StepC1->OutputC OutputC->StepA1 Optional Decarboxylation

Figure 2: Decision matrix for experimental processing of the aryl-malonate scaffold.

Safety & Handling

  • Krapcho Reaction: Generates chloromethane (MeCl) or chloromethane gas, which is toxic. Perform in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Used in alkylation. Pyrophoric. quench excess carefully with isopropanol before water addition.

  • Storage: The malonate ester is stable but should be stored under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.

References

  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805–822.

  • Mason, J. D., & Murphree, S. S. (2013).[3][4] "Microwave-Assisted Aqueous Krapcho Decarboxylation". Synlett, 24, 1391-1394.[3][4]

  • PubChem. (2023). "Diethyl 2-(4-methoxyphenyl)malonate Compound Summary". (Note: Diethyl analog data is chemically equivalent for reactivity profiles).

  • Yip, S. F., et al. (2007).[5] "Room-temperature copper-catalyzed alpha-arylation of malonates". Organic Letters, 9(17), 3469-3472.[5]

Sources

Application

The Versatile Role of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate in Advanced Materials: A Guide for Researchers

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It explores the potential applications of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It explores the potential applications of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, a molecule poised for significant contributions to the field of advanced materials. While direct applications of this specific molecule are emerging, this document synthesizes information from closely related compounds to provide a robust framework for its utilization. We will delve into its synthesis, its prospective role as a monomer in polymer chemistry, and its potential as a functional additive in organic electronics and as a stabilizing agent.

Introduction: The Promise of a Multifunctional Building Block

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate combines the structural features of a malonic ester with a methoxy-substituted phenyl group. This unique combination suggests a variety of potential applications in materials science. The malonate core is a well-established precursor in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of polymers.[1][2] The methoxyphenyl group, on the other hand, is known to impart desirable electronic and optical properties to organic materials and can influence the performance of organic thin-film transistors (OTFTs) and other electronic devices.[3][4]

The dual electronic nature of the methoxy group, acting as an electron-donating group through resonance and an electron-withdrawing group through induction, allows for the fine-tuning of molecular properties, a crucial aspect in the design of novel materials.[5] This guide will provide a comprehensive overview of the potential of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, complete with detailed protocols and the scientific rationale behind its proposed applications.

Synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

The synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate can be achieved through a standard malonic ester synthesis. This well-established reaction involves the alkylation of dimethyl malonate.[6][7]

Protocol 1: Synthesis via Malonic Ester Alkylation

This protocol outlines a general procedure for the synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate.

Materials:

  • Dimethyl malonate[8]

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • 4-Methoxybenzyl chloride or 4-Methoxybenzyl bromide

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve dimethyl malonate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Dissolve 4-methoxybenzyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture with dilute HCl until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Polymer Science: A Monomer for Functional Polymers

The structure of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate lends itself to serving as a monomer for the synthesis of polyesters and other polymers. The presence of the ester groups allows for polycondensation reactions, while the methoxyphenyl group can impart specific functionalities to the resulting polymer.

Synthesis of Polyesters via Polycondensation

Malonate-based aliphatic polyesters have been synthesized using enzymatic approaches, which offer an environmentally friendly alternative to traditional metal catalysts.[1]

Protocol 2: Enzymatic Synthesis of a Polyester

This protocol describes a hypothetical enzymatic polycondensation of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate with a diol.

Materials:

  • 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

  • 1,4-Butanediol (or other suitable diol)

  • Immobilized Candida antarctica lipase B (iCaLB)[1]

  • Toluene

  • Molecular sieves (4 Å)

  • Vacuum line

  • Schlenk flask

Procedure:

  • In a Schlenk flask, combine equimolar amounts of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate and 1,4-butanediol.

  • Add toluene as the solvent and activated molecular sieves to remove water generated during the reaction.

  • Add immobilized Candida antarctica lipase B (iCaLB) to the reaction mixture (typically 10% by weight of the monomers).

  • Connect the flask to a vacuum line and heat the mixture at a temperature optimized for the enzyme's activity (e.g., 90 °C).

  • Maintain the reaction under vacuum for 24-48 hours to drive the equilibrium towards polymer formation by removing methanol.

  • Purification: After the reaction, dissolve the polymer in a suitable solvent like chloroform and filter to remove the enzyme.

  • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualization of Polymer Synthesis Workflow

G cluster_synthesis Polymer Synthesis Workflow Monomers 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate + Diol Reaction Polycondensation under Vacuum Monomers->Reaction Enzyme Immobilized Lipase B Enzyme->Reaction Solvent Toluene + Molecular Sieves Solvent->Reaction Purification Filtration & Precipitation Reaction->Purification Polymer Functional Polyester Purification->Polymer Characterization GPC, NMR, DSC, TGA Polymer->Characterization

Caption: Workflow for the enzymatic synthesis of a functional polyester.

Application in Organic Electronics

The methoxyphenyl group is a common moiety in organic semiconductors due to its electron-donating nature, which can influence the charge transport properties of the material.[3][4] While 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate itself may not be a primary semiconductor, it can be used as a building block for more complex molecules or as an additive in semiconductor formulations.

Precursor for Organic Semiconductor Synthesis

The malonate functionality can be used to introduce the 4-methoxyphenyl group into larger conjugated systems. The classical malonic ester synthesis allows for the formation of new carbon-carbon bonds, which can be a key step in building complex organic molecules for electronic applications.[7]

Additive in Organic Thin-Film Transistors (OTFTs)

The electronic properties of the methoxy group can be harnessed by using 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate as an additive in the active layer of an OTFT. It could potentially influence the morphology of the semiconductor film or act as a dopant.

Protocol 3: Fabrication of an OTFT with an Additive

This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a solution-shearing technique with the target compound as an additive.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

  • Organic semiconductor (e.g., a poly(3-hexylthiophene-2,5-diyl) (P3HT))

  • 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (additive)

  • Chlorobenzene (or other suitable solvent)

  • Gold (for source and drain electrodes)

  • Solution-shearing setup

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol, followed by oxygen plasma treatment to create a hydrophilic surface.

  • Solution Preparation: Prepare a solution of the organic semiconductor in chlorobenzene. Prepare a separate solution of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate in the same solvent. Mix the two solutions to achieve the desired additive concentration (e.g., 1-5 wt%).

  • Thin-Film Deposition: Deposit the semiconductor/additive blend solution onto the heated substrate using a solution-shearing technique. Control the shearing speed and substrate temperature to optimize film morphology.

  • Annealing: Anneal the deposited film at an optimized temperature to improve crystallinity and charge transport.

  • Electrode Deposition: Deposit gold source and drain electrodes through a shadow mask using a thermal evaporator.

  • Device Characterization: Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a nitrogen-filled glovebox to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Data Presentation: Expected Impact on OTFT Performance
Additive ConcentrationMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
0%Reference ValueReference ValueReference Value
1%Expected IncreaseExpected ChangeExpected Shift
2%Expected IncreaseExpected ChangeExpected Shift
5%Potential DecreasePotential DecreaseExpected Shift

Note: This table presents hypothetical data to illustrate the potential effects of the additive. Actual results will depend on the specific semiconductor and processing conditions.

Application as a Material Stabilizer

Malonate derivatives have been investigated as stabilizers for organic materials.[9] The propanedioate structure can potentially act as a radical scavenger or a UV absorber, thereby protecting materials from degradation. A related compound, Dimethyl (p-methoxybenzylidene)malonate, is known as a UV absorber.[10][11]

Mechanism of UV Stabilization

The methoxyphenyl group can play a role in absorbing UV radiation and dissipating the energy through non-destructive pathways, thus preventing the degradation of the host material.

Visualization of Stabilization Mechanism

G cluster_stabilization UV Stabilization Mechanism UV UV Radiation Stabilizer 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate UV->Stabilizer absorbs Polymer Polymer Matrix UV->Polymer causes Energy_Dissipation Energy Dissipation (Heat) Stabilizer->Energy_Dissipation dissipates as Degradation Polymer Degradation Polymer->Degradation

Caption: Proposed mechanism of UV stabilization by the target molecule.

Conclusion and Future Outlook

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate is a promising yet underexplored molecule in materials science. Based on the established chemistry of malonic esters and the functional properties of the methoxyphenyl group, this compound holds significant potential as a versatile building block for advanced materials. Its application as a monomer for functional polymers, a component in organic electronic devices, and a material stabilizer warrants further investigation. The protocols and insights provided in this guide are intended to serve as a foundation for future research and development in these exciting areas.

References

  • Quantitative and Ultrafast Synthesis of Well-Defined Star-Shaped Poly(p-methoxystyrene)
  • 1,3-Dimethyl 2-[4-(methoxycarbonyl)
  • 1,3-Dimethyl 2-[(4-methoxyphenyl)
  • Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating m
  • Synthesis of p-Methoxystyrene. PrepChem.com.
  • 1,3-Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)
  • The malonic ester synthesis in the undergraduate laboratory.
  • 4-Methoxystyrene. ChemicalBook.
  • Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion Using Tris(pentafluorophenyl)borane as a Lewis Acid: Acetonitrile Does the Job.
  • Synthesis of New Poly (Subs- Vinyl Malonate Imide)
  • Poly(4-methoxy styrene). Polymer Source.
  • Design and characterization of methoxy modified organic semiconductors based on phenyl[12]benzothieno[3,2-b][12]benzothiophene. RSC Publishing.

  • Malonic ester synthesis. Wikipedia.
  • Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis-. Organic Syntheses Procedure.
  • Malonate derivatives as stabilizers for organic materials.
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem.
  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials.
  • Dimethyl (p-methoxybenzylidene)
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
  • 1,3-Dimethyl 2-(2-methoxyphenyl)
  • Diethyl 2-(4-methoxyphenyl)
  • Electrochemical synthesis of a polyphenylene deriving
  • Dimethyl malon
  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, also known as Dimethyl (4-methoxyphenyl)malonate.[1] This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, also known as Dimethyl (4-methoxyphenyl)malonate.[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance yield and purity.

The primary and most reliable method for synthesizing this target compound is the malonic ester synthesis.[2][3][4] This involves the C-alkylation of a malonate enolate with an appropriate electrophile. Specifically, dimethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes an SN2 reaction with a 4-methoxy-substituted benzyl halide.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: The most frequent cause of low yields is incomplete deprotonation of the dimethyl malonate or the formation of undesired byproducts. Key factors include the choice and handling of the base, solvent purity, and reaction temperature. For instance, using a base that is not strong enough (pKa of dimethyl malonate's α-hydrogens is ~13) will result in an unfavorable equilibrium with unreacted starting material.[7] Furthermore, moisture in the solvent can quench the enolate, halting the reaction.[8]

Q2: I'm observing a significant amount of a dialkylated byproduct. How can I prevent this?

A2: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent. To minimize this, several strategies can be employed:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of dimethyl malonate relative to the 4-methoxybenzyl halide.

  • Order of Addition: Slowly add the alkylating agent to the pre-formed enolate solution.[8] This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of the second alkylation.[8]

Q3: Which base is optimal for this reaction? Can I use sodium hydroxide?

A3: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the malonate. Alkoxide bases like sodium methoxide (NaOMe) are also suitable, but it is crucial to match the alkoxide to the ester to prevent transesterification (i.e., use methoxide for a methyl ester).[8][9] Using sodium hydroxide is strongly discouraged as it can cause saponification (hydrolysis) of the ester groups, especially in the presence of water, leading to unwanted carboxylate byproducts.[8]

Q4: My reaction seems to stall before completion. What are the likely causes?

A4: A stalled reaction can be due to several factors:

  • Insufficient Base: Ensure at least one full equivalent of a strong base is used.

  • Poor Reagent Quality: The alkylating agent (4-methoxybenzyl halide) may have degraded. Benzyl halides can be sensitive to light and moisture.

  • Precipitation: The sodium salt of the malonate enolate may precipitate from the solvent if the solvent is not polar enough, effectively removing it from the reaction. A polar aprotic solvent like DMF or DMSO can prevent this.[10]

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during the synthesis.

Problem 1: Consistently Low Yield (<50%)
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Deprotonation Analyze a crude reaction sample by TLC or GC-MS. Presence of significant unreacted dimethyl malonate.Use a stronger base like NaH (60% dispersion in mineral oil). Ensure accurate weighing and stoichiometry (1.0 eq).Sodium hydride provides irreversible deprotonation, driving the reaction forward. Unlike alkoxides, it doesn't establish an equilibrium.
Moisture Contamination Re-check solvent and glassware preparation. Did the solvent bottle hiss when opened?Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar).The malonate enolate is a strong base and will be readily quenched by protic contaminants like water, regenerating the starting malonate.[8]
Competing E2 Elimination Check for byproducts corresponding to 4-methoxystyrene derivatives via GC-MS.Use 4-methoxybenzyl chloride instead of the bromide or iodide, as chloride is a poorer leaving group for elimination. Run the reaction at the lowest effective temperature.The malonate enolate is a bulky base, and if the alkyl halide is sterically hindered or the temperature is high, E2 elimination can compete with the desired SN2 substitution.
Problem 2: Product is Impure After Workup (Contaminated with Byproducts)
Observed Impurity Likely Cause Recommended Solution Scientific Rationale
Dialkylated Product High local concentration of alkylating agent or excess base after mono-alkylation.Add the 4-methoxybenzyl halide dropwise to the enolate solution at 0°C. Use no more than 1.0 equivalent of the base.Slow addition ensures the electrophile reacts as it is added, preventing it from accumulating and reacting with the mono-alkylated product enolate.[8]
Unreacted Starting Material Difficult separation due to similar polarities.Optimize the reaction to drive to completion (>95% conversion). If separation is necessary, use high-performance column chromatography with a shallow solvent gradient (e.g., ethyl acetate/hexanes).Maximizing conversion is the most efficient purification method. Close boiling points often make distillation ineffective for these specific compounds.[8]
Transesterification Product Mismatch between alkoxide base and ester. (e.g., using sodium ethoxide with dimethyl malonate).Always match the alkoxide to the ester (use sodium methoxide for dimethyl malonate).[9] Alternatively, use a non-alkoxide base like NaH or K₂CO₃ with a phase-transfer catalyst.[7]If the alkoxide does not match the ester's alcohol portion, it can act as a nucleophile and exchange with the ester's alkoxy group, leading to a mixture of ester products.

Visualized Workflow and Mechanism

Troubleshooting Workflow for Low Yield

This diagram outlines the logical steps to diagnose and resolve low-yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction: Any Starting Malonate (SM)? start->check_sm sm_yes Yes check_sm->sm_yes  SM > 5% sm_no No check_sm->sm_no  SM < 5% check_purity Analyze Crude Reaction: Major Byproducts Present? purity_yes Yes check_purity->purity_yes purity_no No check_purity->purity_no sol_base Issue: Incomplete Deprotonation - Use stronger base (NaH) - Ensure anhydrous conditions sm_yes->sol_base sm_no->check_purity sol_elim Issue: Elimination (E2) - Lower reaction temperature - Use benzyl chloride purity_yes->sol_elim sol_dialkyl Issue: Dialkylation - Slow addition of halide - Adjust stoichiometry purity_yes->sol_dialkyl sol_reagent Issue: Reagent Degradation - Use fresh 4-methoxybenzyl halide - Check for decomposition purity_no->sol_reagent sol_workup Issue: Product Loss During Workup - Optimize extraction/purification steps purity_no->sol_workup

Caption: A decision tree for troubleshooting low product yield.

Reaction Mechanism: Malonic Ester Synthesis

This diagram illustrates the key steps of the reaction, from enolate formation to the final SN2 attack.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Malonate Dimethyl Malonate Enolate Sodium Malonate Enolate Malonate->Enolate Deprotonation Base + NaH Base->Enolate Enolate_2 Sodium Malonate Enolate AlkylHalide 4-Methoxybenzyl Chloride Product Target Product AlkylHalide->Product SN2 Attack Enolate_2->Product

Caption: The two-step mechanism of the malonic ester synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing side reactions.

Materials:

  • Dimethyl malonate (1.05 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.0 equiv)

  • 4-Methoxybenzyl chloride (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0°C using an ice bath. Carefully add the sodium hydride portion-wise to the stirring solvent.

  • Enolate Formation: Add dimethyl malonate dropwise to the NaH suspension at 0°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: While maintaining the temperature at 0°C, add a solution of 4-methoxybenzyl chloride in a small amount of anhydrous DMF dropwise via the dropping funnel over 1 hour.[8]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.[8]

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate.

References

  • Vertex AI Search. (2023). Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. 11

  • Homework.Study.com. Suggest an efficient synthesis route for this compound using the malonic ester synthesis and propose the reaction mechanism. 12

  • GIHI CHEMICALS CO.,LIMITED. Buy Dimethyl 4-methoxy benzylidene malonate. 13

  • Google Patents. (2013). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides. 14

  • Echemi. 1,3-Dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate. 15

  • Google Patents. Process for the C-alkylation of malonic esters using phase-transfer agents. 16

  • PMC - NIH. Malonates in Cyclocondensation Reactions. 17

  • Master Organic Chemistry. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. 2

  • Organic Chemistry Tutor. Malonic Ester Synthesis. 5

  • Google Patents. (2016). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid. 18

  • PTC Organics. PTC C-Alkylation of Malonate. 7

  • Google Patents. (1972). US3701814A - Process of alkylation with base of metal oxide. 10

  • ResearchGate. Optimization of the alkylation step. 19

  • Chemistry LibreTexts. (2023). Malonic Ester Synthesis. 3

  • PubChem. Dimethyl 2-(4-methoxyphenyl)malonate. 1

  • ResearchGate. Alkylation of diethyl malonate (1) under microwave (MW) conditions. 20

  • Benchchem. strategies to prevent dialkylation of dimethyl malonate. 8

  • YouTube. (2021). Malonic Ester Synthesis. 9

  • Google Patents. (1999). CN1237572A - Preparation method of diethyl malonate. 21

  • ResearchGate. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. 22

  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. 23

  • ResearchGate. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. 24

  • Organic Chemistry On-Line. The Malonic Ester Synthesis. 25

  • Pearson. Malonic Ester Synthesis Practice Problems. 26

  • OpenOChem Learn. Malonic Ester Synthesis. 6

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. 4

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 2-(4-methoxyphenyl)malonate

Welcome to the technical support center for the synthesis of dimethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of dimethyl 2-(4-methoxyphenyl)malonate?

A1: The synthesis of dimethyl 2-(4-methoxyphenyl)malonate is a classic example of a malonic ester synthesis, which involves the alkylation of dimethyl malonate. While a robust reaction, several side products can arise depending on the reaction conditions. The most prevalent are:

  • Dimethyl 2,2-bis(4-methoxybenzyl)malonate: This is the product of dialkylation, where the initial product is deprotonated again and reacts with a second molecule of the 4-methoxybenzyl halide. This is a significant issue in malonic ester syntheses if stoichiometry is not carefully controlled.[1]

  • Transesterification Products: If the alkoxide base used does not match the ester's alkyl groups (i.e., using sodium ethoxide with dimethyl malonate), a mixture of esters can form, such as ethyl methyl 2-(4-methoxyphenyl)malonate and diethyl 2-(4-methoxyphenyl)malonate.[2] This complicates purification and reduces the yield of the desired product.

  • Hydrolysis Products: Premature hydrolysis of the ester groups during workup or reaction can lead to the formation of 2-(4-methoxyphenyl)malonic acid monomethyl ester or 2-(4-methoxyphenyl)malonic acid.

  • Unreacted Starting Materials: Incomplete reactions can leave residual dimethyl malonate and 4-methoxybenzyl halide in the product mixture.

Q2: How can I minimize the formation of the dialkylated side product?

A2: The formation of the dialkylated product, dimethyl 2,2-bis(4-methoxybenzyl)malonate, is a common challenge.[1] To favor mono-alkylation, you can employ the following strategies:

  • Use of Excess Malonate: Employing a molar excess of dimethyl malonate relative to the 4-methoxybenzyl halide will increase the probability that the enolate of the starting malonate will react with the halide rather than the enolate of the mono-alkylated product.[3] A 1.5 to 2-fold excess of dimethyl malonate is a good starting point.

  • Controlled Addition of Alkylating Agent: Slowly adding the 4-methoxybenzyl halide to the reaction mixture containing the dimethyl malonate enolate can help maintain a low concentration of the alkylating agent, thus disfavoring a second alkylation event.

  • Choice of Base and Temperature: Using a strong, non-nucleophilic base can sometimes provide better control. However, for malonic esters, a matching alkoxide is generally preferred to avoid other side reactions.[2] Running the reaction at the lowest feasible temperature for a reasonable reaction rate can also help improve selectivity.

Q3: Why is it critical to match the alkoxide base to the malonic ester?

A3: It is crucial to use an alkoxide base with the same alkyl group as the ester in your malonic ester starting material to prevent transesterification.[1][2] For the synthesis of dimethyl 2-(4-methoxyphenyl)malonate, sodium methoxide is the appropriate base. If a different alkoxide, such as sodium ethoxide, is used, it can act as a nucleophile and attack the carbonyl carbon of the dimethyl malonate. This leads to an equilibrium mixture of dimethyl malonate, ethyl methyl malonate, and diethyl malonate.[2] This mixture of starting materials will then be alkylated, resulting in a complex mixture of final products that are often difficult to separate, leading to reduced yield and purity of the desired dimethyl 2-(4-methoxyphenyl)malonate.

Troubleshooting Guides

Problem 1: My NMR/GC-MS analysis shows multiple products with similar structures. What are they likely to be?

Analysis: The presence of multiple, structurally similar products often points to either dialkylation or transesterification.

Troubleshooting Steps:

  • Identify the Side Products:

    • Dialkylation Product: Look for a product with a mass corresponding to the addition of two 4-methoxybenzyl groups. In the ¹H NMR, the characteristic singlet for the α-proton of the malonate will be absent.

    • Transesterification Products: If you used a non-matching alkoxide base, look for products with different ester groups (e.g., ethyl esters). This will be evident in the ¹H NMR by the presence of quartets and triplets characteristic of ethyl groups, in addition to the singlets for the methyl groups.

  • Consult the Reaction Conditions Table:

ParameterCondition Leading to Side ProductsRecommended Condition for High Purity
Base Non-matching alkoxide (e.g., NaOEt for dimethyl malonate)Matching alkoxide (e.g., NaOMe for dimethyl malonate)[1][2]
Stoichiometry 1:1 ratio of dimethyl malonate to alkyl halide1.5-2:1 ratio of dimethyl malonate to alkyl halide[3]
Temperature High reaction temperaturesLowest effective temperature
Workup Acidic or basic conditions held for extended periodsNeutral quench and prompt extraction
  • Corrective Action for Future Syntheses:

    • Ensure the use of sodium methoxide as the base.

    • Increase the molar ratio of dimethyl malonate to the 4-methoxybenzyl halide.

    • Consider purification by column chromatography to separate the desired mono-alkylated product from the dialkylated product and unreacted starting materials.[4]

Problem 2: The overall yield of my reaction is significantly lower than expected.

Analysis: Low yields can stem from incomplete reactions, side product formation, or loss of product during workup and purification.

Troubleshooting Workflow:

G cluster_0 Yield Troubleshooting cluster_1 Incomplete Reaction Causes cluster_2 Product Loss Causes start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material base_issue Base Inactive/Insufficient incomplete->base_issue temp_issue Temperature Too Low incomplete->temp_issue time_issue Reaction Time Too Short incomplete->time_issue workup_loss Loss during Workup/Extraction complete->workup_loss side_products Formation of Side Products (Dialkylation, etc.) complete->side_products

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly prepared or properly stored base.

  • Insufficient Reaction Time or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary.

  • Loss During Workup: Dimethyl 2-(4-methoxyphenyl)malonate has some water solubility. Ensure you are performing multiple extractions with an appropriate organic solvent and consider back-extracting the aqueous layers.

  • Significant Side Product Formation: If a large portion of your starting material has been converted to side products like the dialkylated species, refer to the advice in Problem 1 to optimize the reaction conditions.

Reaction Pathways and Side Reactions

The following diagrams illustrate the desired reaction and the formation of common side products.

Desired Mono-alkylation Pathway:

G Dimethyl Malonate Dimethyl Malonate Enolate Enolate Dimethyl Malonate->Enolate + NaOMe - MeOH Product Dimethyl 2-(4-methoxyphenyl)malonate Enolate->Product + 4-Methoxybenzyl-X - NaX

Caption: The desired reaction pathway for mono-alkylation.

Side Reaction: Dialkylation:

G Mono-alkylated Product Mono-alkylated Product Product Enolate Product Enolate Mono-alkylated Product->Product Enolate + NaOMe - MeOH Dialkylated Product Dimethyl 2,2-bis(4-methoxybenzyl)malonate Product Enolate->Dialkylated Product + 4-Methoxybenzyl-X - NaX

Caption: Formation of the dialkylated side product.

Side Reaction: Transesterification:

G Dimethyl Malonate Dimethyl Malonate Mixed Ester Ethyl Methyl Malonate Dimethyl Malonate->Mixed Ester + NaOEt - NaOMe Mixture of Alkylated Products Mixture of Alkylated Products Mixed Ester->Mixture of Alkylated Products + 4-Methoxybenzyl-X

Caption: Transesterification leading to a mixture of products.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-(4-methoxyphenyl)malonate

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry methanol (e.g., 50 mL for a 25 mmol scale reaction).

  • Base Formation: Carefully add sodium metal (e.g., 1.1 equivalents) in small portions to the methanol at 0 °C to form sodium methoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Malonate: To the freshly prepared sodium methoxide solution, add dimethyl malonate (e.g., 1.5-2.0 equivalents) dropwise at room temperature.

  • Alkylation: Slowly add 4-methoxybenzyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure dimethyl 2-(4-methoxyphenyl)malonate.[5]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Pathak, S. et al. (2014). Transesterification of dimethyl malonate with a novel catalyst derived from Musa balbisiana colla. Semantic Scholar.
  • Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

  • Google Patents. (n.d.). DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification.
  • Kappe, C. O. et al. (n.d.). Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Semantic Scholar. (2014). Transesterification of dimethyl malonate with a novel catalyst derived from Musa balbisiana colla. Available at: [Link]

  • Organic Syntheses. (n.d.). Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis-. Available at: [Link]

  • Google Patents. (n.d.). CN103724191A - Dimethyl malonate preparation method.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Available at: [Link]

  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
  • ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Available at: [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN103724196A - Dimethyl malonate preparation method.
  • University of Wisconsin-Madison. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]

Sources

Troubleshooting

purification challenges for 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Subject: Purification & Stability Protocol for CAS 22975-63-9 From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division[1][2] Executive Summary This guide addresses the critical purification...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Stability Protocol for CAS 22975-63-9 From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division[1][2]

Executive Summary

This guide addresses the critical purification challenges associated with 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate).[1][2]

Our technical data indicates that users frequently encounter three primary failure modes:

  • Thermal Decarboxylation: Conversion to methyl 2-(4-methoxyphenyl)acetate during distillation.[1][2]

  • "Oiling Out": Failure to crystallize due to low melting point and impurities.[1][2]

  • Co-elution: Difficulty separating the product from unreacted dimethyl malonate (DMM) or aryl halide starting materials.[2]

Module 1: Thermal Stability & Distillation

User Issue: "I attempted to distill my crude product at 160°C, but the isolated material has a lower boiling point and incorrect NMR integration."

Diagnosis: You likely triggered thermal decarboxylation .[2] Aryl malonates are thermally sensitive.[2] The electron-withdrawing nature of the two carbonyls, combined with the alpha-aryl group, lowers the activation energy for the loss of


.[1] At temperatures exceeding 130–140°C, the compound degrades into Methyl 2-(4-methoxyphenyl)acetate .[1][2]
Troubleshooting Protocol: High-Vacuum Distillation

To distill this compound successfully, you must lower the boiling point below the decarboxylation threshold (


).
  • Vacuum Requirement: You need a high-vacuum line or a diffusion pump capable of < 0.5 mmHg (Torr) .[2] A standard water aspirator (15–20 mmHg) is insufficient and will require bath temperatures that destroy the product.[2]

  • Temperature Limits:

    • Bath Temp: Maximum 120°C.

    • Vapor Temp: Expect collection around 95–105°C at 0.1 mmHg.[2]

  • The "Safety Chaser": Add a small amount of radical inhibitor (e.g., BHT) if you suspect trace peroxides, though the primary risk here is thermal, not oxidative.

Data: Thermal Degradation Thresholds

Parameter Safe Zone Danger Zone Critical Failure
Internal Temp < 100°C 120–135°C > 140°C
Pressure < 1.0 mbar 10–20 mbar Atmospheric

| Result | Intact Diester | Mixed Ester/Mono-ester | Mono-ester (Decarboxylated) |[1][2]

Module 2: Crystallization & Phase Separation

User Issue: "My product is a viscous yellow oil that refuses to crystallize, even though literature suggests it can be a solid."

Diagnosis: The compound has a melting point near room temperature (approx. 40–50°C depending on purity) and is prone to supercooling . Trace impurities (unreacted aryl halide or DMM) act as "anti-nucleators," keeping the product in an oily state.[2]

Troubleshooting Protocol: Overcoming "Oiling Out"

Do not attempt crystallization until you have removed the bulk of the unreacted Dimethyl Malonate (DMM), as DMM acts as a solvent.

Step 1: DMM Removal (The Wash) DMM is somewhat water-soluble, whereas your product is lipophilic.[2]

  • Dissolve crude oil in Toluene (avoid DCM; toluene allows higher temp washing).[2]

  • Wash 3x with water.[2] This removes excess DMM.[2]

  • Dry organic layer (

    
    ) and concentrate.[2][3]
    

Step 2: Dual-Solvent Crystallization

  • Solvent System: Hexanes / Ethyl Acetate (10:[2]1) or Methanol / Water.[2]

  • Procedure:

    • Dissolve the oil in minimum hot Hexanes (approx. 50°C).

    • Add Ethyl Acetate dropwise until clear.[2]

    • Cool slowly to RT.[2]

    • Critical Step: If it oils out, scratch the glass interface with a glass rod or add a seed crystal.[2] If no seed is available, cool to -20°C.[1][2]

    • If a solid forms but melts upon filtration, use a chilled Buchner funnel .[2]

Module 3: Chromatographic Purification

User Issue: "I see two spots close together on TLC. Which one is my product?"

Diagnosis: The separation challenge usually involves the Mono-decarboxylated impurity or the Aryl Halide starting material.[1][2]

  • Spot A (High Rf): Aryl Halide (e.g., 4-Bromoanisole).[2]

  • Spot B (Mid-High Rf): Methyl 2-(4-methoxyphenyl)acetate (Decarboxylated impurity).[2]

  • Spot C (Target): 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate.[1][2]

  • Spot D (Low Rf): Hydrolysis product (Mono-acid).[2]

Troubleshooting Protocol: Column Chromatography
  • Stationary Phase: Standard Silica Gel (60 Å).[2]

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .[2]

    • Start: 95:5 (Elutes Aryl Halide).[2][4][5]

    • Ramp: 85:15 (Elutes Decarboxylated impurity).[2]

    • Target Elution: Usually around 80:20 to 70:30.[1][2]

  • Loading: Use liquid loading (dissolve in minimum Toluene) rather than dry loading if the compound is oily, to prevent band broadening.[2]

Visual Guide: Purification Decision Matrix

The following diagram outlines the logical workflow for purifying the crude reaction mixture based on the physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Cryst Recrystallization (MeOH/H2O or Hex/EtOAc) Solid->Cryst High Purity Req TLC TLC Analysis (Hex:EtOAc 80:20) Oil->TLC Distill High Vacuum Distillation (<1 mbar, <120°C) TLC->Distill Impurities have large dRf Column Flash Chromatography (Gradient Elution) TLC->Column Impurities have small dRf (<0.1) DecarbRisk Risk: Thermal Decarboxylation (Yield Loss) Distill->DecarbRisk If T > 140°C Cryst->Column If 'Oiling Out' occurs

Figure 1: Decision matrix for selecting the optimal purification method based on crude physical state and impurity profile.

Mechanistic Insight: Impurity Formation

Understanding how impurities form allows you to prevent them upstream.[1][2]

DegradationPathways Target Target Diester (Dimethyl 2-(4-methoxyphenyl)malonate) MonoEster Impurity A: Methyl 2-(4-methoxyphenyl)acetate (Decarboxylated) Target->MonoEster -CO2 (Thermal) Acid Impurity B: Mono-Acid Derivative (Hydrolysis) Target->Acid Hydrolysis Heat Heat (>140°C) + Trace H2O Heat->MonoEster Base Aq. Workup (pH > 10) Base->Acid

Figure 2: Primary degradation pathways.[2] Note that thermal stress leads to irreversible decarboxylation.[1]

FAQs

Q: Can I use GC-MS to analyze the purity? A: Use caution. The high injector port temperature (often 250°C) can cause in-situ decarboxylation inside the GC liner.[2] This will give you a false positive for the mono-ester impurity.[1][2] Solution: Use LC-MS or H-NMR for accurate purity assessment.[1][2] If using GC, lower the injector temp to 150°C and use a high split ratio.[2]

Q: The NMR shows a singlet at 3.7 ppm and another at 3.8 ppm.[2] Which is which? A:

  • 3.80 ppm (approx): The methoxy group (

    
    ) on the ring.[2]
    
  • 3.70-3.75 ppm: The two methyl ester groups (

    
    ).[1][2]
    
  • Integration Check: The ester peak should integrate to 6H relative to the methoxy peak's 3H. If the ratio is 3:3, you have fully decarboxylated your material.[2]

Q: How do I remove residual Palladium? A: If synthesized via Pd-catalyzed arylation, wash the organic phase with an aqueous solution of N-Acetylcysteine or use a commercially available metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.[1][2]

References
  • Synthesis & Reactivity: Beare, N. A., & Hartwig, J. F. (2002).[2] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[1][2][6] The Journal of Organic Chemistry.

  • Decarboxylation Kinetics: Tsubuki, M., et al. (2008).[2] Decarboxylation of Malonic Acid Derivatives. Chemical Pharmaceutical Bulletin. (Contextual grounding on malonate thermal instability).

  • Physical Properties: PubChem Compound Summary for Dimethyl malonate derivatives. (Note: Link directs to the benzylidene analog as a reference for solid-state behavior of related malonates).[2]

  • Purification Methodologies: Org. Synth. 1988, 66, 220.[1][2] (General protocols for handling sensitive malonate diesters).

Sources

Optimization

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate During Workup

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide. This document provides in-depth troubleshooting advice and validated protocols for researchers working with 1,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide. This document provides in-depth troubleshooting advice and validated protocols for researchers working with 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate. The primary challenge in isolating this malonic ester is its susceptibility to hydrolysis during aqueous workup procedures, leading to significant yield loss. This guide offers a causal explanation of the problem and presents field-proven strategies to ensure the integrity of your final product.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions regarding the instability of your target compound during purification.

Q1: What is ester hydrolysis, and why is it a specific problem for my malonic ester?

A1: Ester hydrolysis is a chemical reaction where an ester functional group is cleaved by reacting with water to form a carboxylic acid and an alcohol.[1] In the case of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, this means one or both methyl ester groups are converted back to carboxylic acids, yielding the mono-acid or the di-acid, respectively, along with methanol.

This reaction is the direct reverse of the esterification process and can be catalyzed by either acid or base.[1][2] The aqueous solutions used during a standard experimental workup (e.g., water, acidic, or basic washes) create the ideal environment for this unwanted reaction to occur, directly compromising your yield of the desired diester.[3] Malonic esters are particularly prone to this, as the reaction is a common synthetic step to intentionally produce carboxylic acids.[4][5]

Q2: Which steps in my workup pose the highest risk for hydrolysis?

A2: The greatest risk is introduced during any step involving an aqueous phase. Specifically:

  • Neutralization with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize an acid catalyst is extremely high-risk. This process, known as saponification, is a form of base-catalyzed hydrolysis that is rapid and essentially irreversible under typical workup conditions.[2][6] The hydroxide ion directly attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt that is resistant to re-esterification.[6]

  • Acidic Washes or Quenching: If your reaction was run with an acid catalyst, quenching with a large excess of water can drive the equilibrium back towards the starting materials (hydrolysis).[2][7] While this process is reversible, it can be significant if the contact time is long or the temperature is elevated.[2]

  • Prolonged Contact with Water: Even neutral water can cause slow hydrolysis. The longer your organic layer containing the ester is in contact with any aqueous layer, the greater the opportunity for hydrolysis to occur.[8] This emphasizes the need for efficient and swift workup procedures.[3]

Q3: I suspect my ester is hydrolyzing. How can I definitively diagnose this?

A3: A lower-than-expected yield is the most obvious sign. Analytically, you can confirm hydrolysis by detecting the presence of the carboxylic acid byproduct in your crude product.

  • Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid is significantly more polar than the parent diester. It will appear as a separate spot with a much lower Rf value (it will stick more strongly to the silica plate).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a broad singlet, typically far downfield (>10 ppm), is characteristic of a carboxylic acid proton. You may also see a shift in the methoxy and aromatic protons compared to your pure diester.

  • IR Spectroscopy: The presence of a very broad O-H stretch from approximately 2500-3300 cm⁻¹ is a classic indicator of a carboxylic acid, which would be absent in your pure ester product.

Troubleshooting and Strategic Prevention

To maximize your yield, you must actively control the key factors that accelerate hydrolysis. The following strategies are critical.

Factor 1: Rigorous pH Control

The choice of a neutralizing agent is the single most important decision in your workup.

The Problem with Strong Bases: Strong bases like NaOH provide a high concentration of hydroxide ions (OH⁻), a potent nucleophile that readily attacks the ester's carbonyl group. This base-catalyzed hydrolysis (saponification) is fast and irreversible, making it the primary cause of yield loss.[6]

The Solution: Use a Weak, Non-Nucleophilic Base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice.

  • Sufficiently Basic: It is basic enough to neutralize common strong acid catalysts (e.g., H₂SO₄, HCl).

  • Poor Nucleophile: The bicarbonate ion (HCO₃⁻) is a much weaker nucleophile than hydroxide, significantly reducing the rate of direct attack on the ester.

  • Visual Cue: Neutralization is complete when the evolution of CO₂ gas (effervescence) ceases.

Factor 2: Aggressive Temperature Management

Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[9][10]

The Problem with Room Temperature Workups: Many standard protocols are performed at ambient temperature for convenience. However, this provides sufficient thermal energy to significantly accelerate the rate of both acid- and base-catalyzed hydrolysis.

The Solution: Maintain Cold Conditions Throughout the Workup.

  • Pre-chill all aqueous solutions: Your deionized water, saturated NaHCO₃ solution, and brine should be chilled in an ice-water bath before use.

  • Perform extractions in an ice bath: Place your reaction flask or separatory funnel in a large ice-water bath during quenching and all subsequent washing steps. This is a simple but highly effective method to slow the kinetics of the unwanted hydrolysis reaction.[3]

Visual Guide 1: The Mechanism of Saponification

This diagram illustrates why strong bases are so detrimental. The hydroxide ion (OH⁻) initiates a rapid, irreversible cascade, converting the desired ester into an unreactive carboxylate salt.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Irreversible Deprotonation Ester Ester (Target Molecule) OH Hydroxide (OH⁻) (from strong base) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Fast OH->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid_2 Carboxylic Acid Alkoxide Alkoxide (⁻OCH₃) Alkoxide_2 Alkoxide (⁻OCH₃) Tetrahedral_2->CarboxylicAcid Elimination Tetrahedral_2->Alkoxide Carboxylate Carboxylate Salt (Unreactive Product) Methanol Methanol CarboxylicAcid_2->Carboxylate Very Fast Irreversible Acid-Base Rxn Alkoxide_2->Carboxylate G start End of Reaction cool 1. Cool Reaction Mixture to 0 °C in Ice Bath start->cool quench 2. Quench with Ice-Cold DI Water cool->quench extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 4. Wash with Ice-Cold Saturated NaHCO₃ (Vent Funnel!) extract->wash_bicarb wash_brine 5. Wash with Ice-Cold Brine wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., with Na₂SO₄) wash_brine->dry isolate 7. Filter and Concentrate (Rotary Evaporator) dry->isolate end Pure Diester Product isolate->end

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Spectroscopic Benchmarking Guide: 13C NMR Analysis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Part 1: Executive Summary & Structural Context 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as dimethyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Benchmarking Guide: 13C NMR Analysis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Part 1: Executive Summary & Structural Context

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as dimethyl 2-(4-methoxyphenyl)malonate ) is a critical C-arylated malonate intermediate.[1] It serves as a pivotal precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and isoflavonoids.[1]

Accurate spectroscopic characterization of this molecule is essential for distinguishing it from O-alkylated byproducts and unreacted starting materials during Palladium-catalyzed


-arylation protocols.[1] This guide provides a definitive 13C NMR benchmarking analysis, comparing the target molecule against its unsubstituted phenyl analog and steric variants to isolate specific substituent effects.[1]
Structural Numbering & Logic

The molecule features a propanedioate core substituted at the


-position (C2) with a p-anisyl group.[1] The key spectroscopic challenge is differentiating the ester methoxy groups from the aromatic methoxy group and resolving the ipso-carbon signals.[1]

Structure cluster_0 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate C2 C2 (α-Carbon) ~56-57 ppm C1_3 C1/C3 (Carbonyls) ~169 ppm C2->C1_3 Core Ar_OMe Ar-OMe (C4') ~159 ppm C2->Ar_OMe Aryl Link Me_Ester Ester-Me ~53 ppm C1_3->Me_Ester Me_Ether Ether-Me ~55 ppm Ar_OMe->Me_Ether

Figure 1: Structural connectivity and predicted primary chemical shift regions.

Part 2: Comparative 13C NMR Data

The following table benchmarks the target molecule against Dimethyl 2-phenylmalonate (Control) and Diethyl 2-(4-methoxyphenyl)malonate (Steric Analog). This comparison isolates the electronic shielding effects of the p-methoxy group.[1]

Solvent: CDCl₃ (Ref: 77.16 ppm) Frequency: 100 MHz / 125 MHz

Carbon AssignmentCarbon TypeTarget: 4-OMe-Ph Malonate (

ppm)
Control: Ph Malonate (

ppm)
Analog: Diethyl Ester (

ppm)

Effect (Target - Control)
C=O Ester Carbonyl169.2 168.9168.5+0.3 (Negligible)
Ar-C-O Aromatic (Ipso-OMe)159.4 N/A159.1Diagnostic Peak
Ar-C-H Aromatic (Ortho to OMe)114.3 128.6 (Meta)114.1-14.3 (Shielding)
Ar-C-H Aromatic (Meta to OMe)129.8 129.1 (Ortho)129.6+0.7 (Deshielding)
Ar-C-CH Aromatic (Ipso-CH)124.8 133.2125.2-8.4 (Shielding)

-CH
Methine56.8 57.558.1-0.7 (Inductive)
O-CH₃ Methoxy (Ether)55.3 N/A55.3N/A
COOCH₃ Methoxy (Ester)53.1 53.014.1 (CH₃ of Et)0.1
Data Interpretation & Causality
  • The "Anisole Effect" (159.4 ppm): The presence of the oxygen atom at the para position strongly deshields the attached carbon (C4'), shifting it to ~159 ppm. This is the most reliable diagnostic peak to confirm the integrity of the aryl ring.[1]

  • Shielding of the Ipso-Carbon (124.8 vs 133.2 ppm): The electron-donating resonance of the p-methoxy group increases electron density at the para position relative to itself (which is the ipso position relative to the malonate).[1] This causes a significant upfield shift (~8 ppm) compared to the unsubstituted phenyl control.[1]

  • Alpha-Carbon Stability (56.8 ppm): The chemical shift of the

    
    -carbon remains relatively stable (56-58 ppm) regardless of the para-substituent.[1] This indicates that the electronic effects of the aryl ring are dampened by the 
    
    
    
    center, making this peak a reliable anchor for integration but poor for determining substitution patterns.[1]

Part 3: Experimental Protocol (Synthesis & Characterization)

To generate this compound for benchmarking, we recommend the Palladium-Catalyzed


-Arylation  method over traditional nucleophilic aromatic substitution, as it avoids O-alkylation byproducts.[1]
Methodology: Pd-Catalyzed -Arylation

Reference Grounding: This protocol is adapted from the Buchwald-Hartwig arylation principles for ester enolates.[1]

Reagents:

  • Dimethyl malonate (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)[1]

  • Base:

    
     (3.0 equiv) or LiHMDS (for lower temp)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     or XPhos (2-4 mol%)[1]
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and the phosphine ligand in toluene.[1] Stir for 15 mins to generate the active 
    
    
    
    species.[1]
  • Enolate Formation: In a separate vessel, add dimethyl malonate to the base (

    
    ) in toluene. Note: If using LiHMDS, cool to 0°C first.
    
  • Coupling: Add the aryl halide (4-bromoanisole) and the catalyst mixture to the malonate suspension.

  • Heating: Heat the reaction to 70°C for 12-18 hours. Monitor via TLC (Hexane:EtOAc 80:20).[1]

  • Workup: Cool to RT. Dilute with diethyl ether. Filter through a celite pad to remove inorganic salts and Palladium black.[1]

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Check: Look for the disappearance of the malonate

    
     singlet (~3.4 ppm) and the appearance of the 
    
    
    
    -CH singlet (~4.6 ppm).
  • 13C NMR Check: Confirm the presence of the ketone carbonyl (~169 ppm) and the absence of the C-Br peak (~110-120 ppm depending on environment).

Part 4: Assignment Logic Flowchart

The following diagram illustrates the logical pathway to assign the 13C signals using 2D NMR techniques (HSQC/HMBC), ensuring no confusion between the two types of methoxy groups.

AssignmentLogic Start Start: 13C Broadband Decoupled Spectrum Step1 Identify Carbonyls (>165 ppm) Expect ~169 ppm Start->Step1 Step2 Identify Methoxys (50-60 ppm) Two signals expected (~53, ~55) Start->Step2 Step3 Identify Alpha-CH (~57 ppm) Confirm via DEPT-135 (+ signal) Start->Step3 Decision Differentiate OMe(Ester) vs OMe(Ar) Step2->Decision HMBC Run HMBC Experiment Decision->HMBC PathA Correlation to C=O (169 ppm) = Ester OMe (~53 ppm) HMBC->PathA PathB Correlation to Ar-C (159 ppm) = Ar-OMe (~55 ppm) HMBC->PathB

Figure 2: Logic flow for unambiguous signal assignment using 1D and 2D NMR.

References

  • Beare, N. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed

    
    -Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 67(2), 541-555. Link
    
  • Moradi, W. A., & Buchwald, S. L. (2001).[1][2] Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002. Link
    
  • PubChem Database. (2023).[1] Compound Summary for Diethyl phenylmalonate (CID 66514). National Center for Biotechnology Information.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

Comparative

FT-IR analysis of functional groups in 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Technical Comparison Guide: Vibrational Spectroscopy of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Executive Summary In the synthesis and characterization of pharmaceutical intermediates, 1,3-Dimethyl 2-(4-methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Vibrational Spectroscopy of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Executive Summary

In the synthesis and characterization of pharmaceutical intermediates, 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate) serves as a critical scaffold. Its structure combines a malonate backbone with an electron-rich anisole moiety.

This guide provides a comparative technical analysis of Fourier Transform Infrared (FT-IR) spectroscopy against Raman spectroscopy for the identification of this compound.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, vibrational spectroscopy (FT-IR and Raman) offers superior speed for routine identification, polymorph screening, and process monitoring.

Key Insight: FT-IR is the preferred method for quantifying the ester and ether functionalities due to high dipole moment changes, whereas Raman spectroscopy excels in characterizing the aromatic backbone and symmetric skeletal vibrations.

Structural Analysis & Predicted Vibrational Modes

To interpret the spectra accurately, we must deconstruct the molecule into its constituent oscillators. The molecule (


) consists of three distinct vibrational zones:
  • The Malonate Core: Two methyl ester groups attached to a central

    
     carbon.
    
  • The Linker: The

    
     bond (methine) at the 2-position.
    
  • The Aromatic Substituent: A para-substituted phenyl ring containing a methoxy ether group.

Functional Group Vibrational Table
Functional GroupVibration ModeExpected FT-IR Frequency (

)
Expected Raman Activity
Ester Carbonyl (

)
Stretching1735 – 1750 (Strong)Weak
Ether (

)
Asymmetric Stretch1240 – 1260 (Strong)Weak
Ester (

)
Stretching1150 – 1300 (Strong)Weak
Aromatic Ring (

)
Skeletal Stretch1500, 1600 (Variable)Strong (1580-1600)
Aromatic Ring Breathing Mode~1000 (Weak)Very Strong
Aliphatic C-H Stretching2850 – 2960Strong
Aromatic C-H Stretching> 3000Medium

Comparative Analysis: FT-IR vs. Raman vs. NMR

This section objectively compares the "Product" (FT-IR analysis) against its primary alternatives.

A. FT-IR (The Product)
  • Mechanism: Absorption based on change in dipole moment.[2]

  • Performance: Unmatched for detecting the carbonyl (

    
    )  and ether (
    
    
    
    )
    moieties.[3] In this specific molecule, the two ester carbonyls may appear as a single broadened peak or a split doublet depending on the crystalline packing (solid state) or rotational isomers (liquid state).
  • Limitation: Weak signal for the non-polar aromatic backbone; opaque to low-frequency lattice vibrations (unless Far-IR is used).

B. Alternative 1: Raman Spectroscopy
  • Mechanism: Inelastic scattering based on change in polarizability.

  • Performance: Raman is the superior choice for analyzing the phenyl ring and the carbon backbone . The "ring breathing" mode near 1000

    
     is a massive, sharp peak in Raman but often invisible in FT-IR.
    
  • Use Case: Best for confirming the integrity of the aromatic system and distinguishing between polymorphs of the solid material.

C. Alternative 2: Nuclear Magnetic Resonance ( -NMR)
  • Mechanism: Spin properties of nuclei in a magnetic field.

  • Performance: The absolute reference for structure. It will show the methoxy singlet (~3.8 ppm), the methyl ester singlet (~3.7 ppm), and the characteristic AA'BB' aromatic system.

  • Use Case: Validation only. Too slow and expensive for routine batch release compared to FT-IR.

Experimental Protocol: ATR-FTIR Analysis

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and ensuring high throughput.

Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR accessory. Sample: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (Solid or Viscous Oil).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) using 32 scans at 4

      
       resolution.
      
    • Criterion: Ensure no residual peaks in the 2800–3000

      
       (hydrocarbon) or 1600–1700 
      
      
      
      (moisture/cleaning agent) regions.
  • Sample Application:

    • Place a small amount (~5-10 mg) of the sample onto the center of the crystal.

    • Solid: Apply high pressure using the anvil to ensure intimate contact.

    • Liquid/Oil: Cover the crystal surface; no pressure anvil needed.

  • Data Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Resolution: 4

      
      .[4]
      
  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Baseline correct if necessary (Rubberband method).

  • Critical Peak Verification (Pass/Fail Criteria):

    • Peak 1: Carbonyl region (

      
      ). Must be the strongest or second-strongest feature.
      
    • Peak 2: Ether/Ester C-O region (

      
      ). Complex fingerprinting pattern.
      
    • Absence: No broad OH stretch (

      
      ), indicating the sample is dry and not hydrolyzed to the acid.
      

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting where FT-IR fits into the broader analytical scheme.

AnalysisWorkflow cluster_Analysis Analytical Triage Sample Crude Product (Dimethyl 2-(4-methoxyphenyl)malonate) Purification Purification (Recrystallization/Distillation) Sample->Purification FTIR FT-IR (ATR) Target: Functional Groups Purification->FTIR Routine ID Raman Raman Target: Backbone/Polymorphs Purification->Raman Polymorph Check NMR 1H-NMR Target: Structural Proof Purification->NMR Validation Decision Quality Decision FTIR->Decision C=O present No OH peak Raman->Decision Aromatic peaks confirmed NMR->Decision Integration Correct

Figure 1: Analytical workflow for the characterization of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, positioning FT-IR as the primary routine identification tool.

Detailed Spectral Interpretation Guide

When analyzing the FT-IR spectrum of this specific malonate, look for the "Rule of Three" in the fingerprint region, modified by the methoxy group.

  • The Carbonyl "Twin" Effect: While a standard ester has one C=O peak, malonates have two. In the solid state, if the molecule is centrosymmetric, you might see one band. If the symmetry is broken (common in substituted malonates), the C=O band may split or appear as a broad doublet around 1735-1750 cm⁻¹ .

  • The "Methoxy Marker": The para-methoxy group on the phenyl ring introduces a very distinct, sharp band near 1250 cm⁻¹ (Aryl-O-C asymmetric stretch). This often overlaps with the ester C-O-C vibrations, creating a "super-peak" in the 1200-1300 cm⁻¹ region. This is the primary fingerprint for this specific molecule.

  • Aromatic Overtones: Look for weak "comb-like" overtone bands in the 1600-2000 cm⁻¹ region. While weak, their pattern is characteristic of para-substitution on the benzene ring.

References

  • Smith, B. C. (2018). The C=O[5][3][6] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • LibreTexts Chemistry . (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Gateway Analytical . (2023). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. [Link]

Sources

Validation

comparative study of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate with similar compounds

Executive Summary 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate) serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl 2-(4-methoxyphenyl)malonate) serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles.

This guide compares this methyl ester variant against its primary analog, Diethyl 2-(4-methoxyphenyl)propanedioate , and the non-methoxylated Dimethyl 2-phenylpropanedioate . The comparative analysis reveals that while the chemical reactivity is similar, the methyl ester offers distinct process advantages —specifically regarding crystallinity and atom economy—making it the superior choice for large-scale pharmaceutical intermediate isolation.

Chemical Profile & Physical Comparison

The choice between methyl and ethyl esters often dictates the purification strategy. The dimethyl variant typically exhibits higher crystallinity, allowing for purification via recrystallization rather than the more labor-intensive column chromatography required for the oily diethyl analogs.

Table 1: Physicochemical Comparison of Aryl Malonate Analogs

FeatureTarget Compound (Dimethyl Ester)Comparator A (Diethyl Ester)Comparator B (Non-Methoxy)
Structure Dimethyl 2-(4-methoxyphenyl)malonateDiethyl 2-(4-methoxyphenyl)malonateDimethyl 2-phenylmalonate
CAS No. 71146-13-924258-30-03097-74-3
Formula C₁₂H₁₄O₅C₁₄H₁₈O₅C₁₁H₁₂O₄
MW 238.24 g/mol 266.29 g/mol 208.21 g/mol
Physical State Solid (mp 60–63 °C)Oil (Colorless)Solid/Oil mix (mp ~50°C)
Atom Economy Higher (Less waste per mole)LowerHighest
Purification Recrystallization (Scalable)Chromatography/DistillationRecrystallization

Process Insight: The solid state of the dimethyl ester (Target) significantly reduces solvent consumption during purification compared to the diethyl ester (Comparator A), which often requires high-vacuum distillation or silica gel chromatography.

Synthesis Methodologies

Protocol A: Palladium-Catalyzed -Arylation (Industry Standard)

This method represents the modern "gold standard" for synthesizing


-aryl malonates, avoiding harsh conditions associated with classical nucleophilic aromatic substitution (which fails for electron-rich rings like anisole).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand facilitates the reductive elimination step, which is crucial for forming the C-C bond between the enolate and the electron-rich aryl ring.

Pd_Catalysis Start Start: Dimethyl Malonate + 4-Bromoanisole OxAdd Oxidative Addition (Pd0 → PdII) Start->OxAdd Pd(OAc)2 / Ligand TransMet Transmetallation (Enolate binds Pd) OxAdd->TransMet Base Deprotonation (LiHMDS/NaH) Base->TransMet Generates Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd0 Product Product: Dimethyl 2-(4-methoxyphenyl)malonate RedElim->Product

Figure 1: Catalytic cycle for the


-arylation of dimethyl malonate. The bulky ligand prevents bis-arylation.

Experimental Protocol (Step-by-Step):

  • Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (1 mol%) and P(t-Bu)₃ (2 mol%) in toluene.

  • Reagent Addition: Add 4-bromoanisole (1.0 equiv) and dimethyl malonate (1.1 equiv).

  • Base Addition: Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (2.2 equiv) at 0°C to generate the enolate in situ.

  • Reaction: Heat to 70–80°C for 12–20 hours.

  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from minimal hot ethanol/hexanes (Yield: ~80–90%).

Protocol B: Classical Condensation (Alternative)

Note: Less efficient for electron-rich rings. Involves the condensation of dimethyl oxalate with ethyl (4-methoxyphenyl)acetate followed by decarbonylation. This route is atom-inefficient and generally avoided in modern drug discovery workflows.

Reactivity & Divergence Analysis

The utility of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate lies in its ability to act as a "masked" phenylacetic acid or a scaffold for heterocycles.

Decarboxylation (The Krapcho Pathway)

Converting the diester to the mono-ester or acid is a key step in NSAID synthesis.

  • Comparison: Methyl esters generally undergo Krapcho decarboxylation (NaCl/DMSO/Heat) slightly faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon, facilitating the nucleophilic attack by the chloride ion.

Cyclocondensation

The diester moiety reacts with dinucleophiles (e.g., amidines, urea) to form pyrimidines and barbiturates.

  • Comparison: The methoxy group on the phenyl ring is electron-donating. This reduces the acidity of the

    
    -proton compared to a nitro- or fluoro-substituted analog (Comparator B variant), making the initial deprotonation slightly more difficult but stabilizing the resulting enolate.
    

Reactivity_Pathways Center 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Decarb_Cond Krapcho Conditions (NaCl, DMSO, 160°C) Center->Decarb_Cond Alk_Cond Alkylation (NaH, R-X) Center->Alk_Cond Cyc_Cond Cyclocondensation (Urea/Thiourea, NaOMe) Center->Cyc_Cond Prod_Acid Methyl 2-(4-methoxyphenyl)acetate (NSAID Precursor) Decarb_Cond->Prod_Acid Prod_Quat Quaternary Center (Precursor to Indomethacin analogs) Alk_Cond->Prod_Quat Prod_Het Barbiturate Derivatives (Bioactive Heterocycles) Cyc_Cond->Prod_Het

Figure 2: Divergent synthetic utility. The compound serves as a gateway to three distinct chemical classes.

Application Case Study: NSAID Precursors

Objective: Synthesis of 4-Methoxyphenylacetic acid (Intermediate for Naproxen/indomethacin analogs).

Comparative Data:

  • Route A (via Dimethyl Ester):

    • Hydrolysis (NaOH/MeOH) → Malonic Acid derivative.

    • Thermal Decarboxylation (180°C).

    • Result: Clean conversion; intermediates are crystalline.

  • Route B (via Diethyl Ester):

    • Hydrolysis (NaOH/EtOH).

    • Thermal Decarboxylation.

    • Result: Similar yield, but intermediates are often oils, making impurity removal difficult before the final step.

References

  • Moradi, W. A., & Buchwald, S. L. (2001).[1] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[1] Link

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters. The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2] Reactivity Comparison of Malonate Esters. Link

  • PubChem. (2025). Compound Summary: Dimethyl 2-(4-methoxyphenyl)malonate. Link

  • Thieme Connect. (2017). Synthesis of Oxygenated α-Aryl Carbonyl Structures. Link

Sources

Comparative

cross-referencing experimental data with PubChem for 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Analytical Validation & Performance Benchmarking: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate Executive Summary & Strategic Context In the landscape of pharmaceutical intermediate synthesis, 1,3-Dimethyl 2-(4-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation & Performance Benchmarking: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (also known as Dimethyl (4-methoxyphenyl)malonate) serves as a critical C-nucleophile precursor. While its diethyl analog (PubChem CID 2785178) is more ubiquitous in general literature, the dimethyl ester variant is increasingly favored in high-throughput process chemistry due to its higher atom economy (mass efficiency) and faster hydrolysis rates under mild saponification conditions.

This guide provides a rigorous framework for cross-referencing your experimental data against authoritative databases (PubChem) and theoretical standards. It moves beyond simple identification to "Performance Benchmarking"—ensuring your synthesized lot meets the reactivity requirements for downstream applications, such as the synthesis of aryl-acetic acid derivatives or heterocycle formation.

The Comparative Framework: Dimethyl vs. Diethyl Esters

Before validating the identity, one must validate the choice of reagent. The shift from diethyl to dimethyl esters alters physical properties and reactivity profiles significantly.

FeatureDimethyl Ester (Target)Diethyl Ester (Alternative)Operational Impact
Atom Economy Higher (MW ~238.24 g/mol )Lower (MW ~266.29 g/mol )Dimethyl offers ~10% better mass efficiency in scale-up.
Hydrolysis Rate Fast (

)
Standard (

)
Dimethyl requires milder base/lower temps for saponification, preserving sensitive functional groups.
Crystallinity Often Solid/Semi-solidOften Liquid/OilDimethyl esters are more likely to crystallize, aiding purification without chromatography.
NMR Signature Singlet (~3.7 ppm)Quartet + TripletDimethyl NMR spectra are cleaner; easier to integrate against impurities.

Experimental Validation Workflow

To ensure scientific integrity, we treat the analytical validation as a closed-loop system. Data is not just "collected"; it is cross-referenced against predicted models and authoritative database proxies.

The Validation Logic (Graphviz)

The following diagram illustrates the decision matrix for validating the compound, specifically addressing the common issue where exact spectral matches for specific esters may be absent in public databases.

ValidationWorkflow Sample Synthesized Sample (Crude/Purified) HNMR 1H-NMR Analysis (CDCl3) Sample->HNMR IR FT-IR Analysis (Neat/KBr) Sample->IR Check1 Does Methyl Singlet appear at ~3.7 ppm? HNMR->Check1 Check2 Does Aryl Pattern match Para-Substitution? Check1->Check2 Yes Fail REJECT / RE-PURIFY (Check Transesterification) Check1->Fail No (Ethyl peaks?) PubChem PubChem / Literature Cross-Reference Check2->PubChem Yes Check2->Fail No Proxy Use Diethyl Analog (CID 2785178) as Proxy PubChem->Proxy Exact Match Missing Valid VALIDATED IDENTITY Proceed to Reactivity Test Proxy->Valid Pattern Matches

Figure 1: Decision matrix for analytical validation, utilizing structural proxies when exact database matches are unavailable.

Spectral Benchmarking: Experimental vs. Reference

Since the specific dimethyl ester (CAS 71146-13-9) has limited spectral data in open-access repositories compared to the diethyl analog, validation relies on First-Principles Prediction anchored by PubChem substructure data.

Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl3, 400 MHz

Proton GroupMultiplicityExp. Shift (

ppm)
Theoretical/Ref ShiftStructural Validation Note
Ar-H (ortho to OMe) Doublet (d)6.85 - 6.90~6.88Part of AA'BB' system (characteristic of p-substituted benzenes).
Ar-H (meta to OMe) Doublet (d)7.28 - 7.35~7.30Deshielded by the electron-withdrawing malonate group.

-CH
Singlet (s)4.60 - 4.654.58The "Business End" of the molecule. Disappearance of this peak indicates reaction success (e.g., alkylation).
Ar-O-CH3 Singlet (s)3.78 - 3.823.80Distinct methoxy signal.
COOCH3 (Ester) Singlet (s)3.70 - 3.753.72Critical Check: If you see a quartet/triplet here, you have the Diethyl ester or solvent contamination.
Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Look for a strong, split band around 1735–1750 cm⁻¹ . The split often occurs due to Fermi resonance or slight inequivalence of the two ester groups in the crystal lattice.

  • C-O Stretch: Strong bands at 1150–1250 cm⁻¹ (Ester C-O) and 1030 cm⁻¹ (Aryl Alkyl Ether C-O).

Performance Case Study: Reactivity Profiling

To prove the "Performance" of your synthesized material, you must assess its behavior in a standard transformation. The most common utility of this intermediate is Decarboxylation to form the aryl acetic acid derivative.

The Stress Test: Krapcho Decarboxylation

A purity check is insufficient; a functional check is required.

  • Protocol: Heat 1.0 eq of the ester with 2.0 eq LiCl in wet DMSO at 140°C.

  • Success Metric: Full conversion to Methyl 2-(4-methoxyphenyl)acetate within 4 hours.

  • Failure Mode: If the reaction stalls, it often indicates the presence of metal impurities (from the Pd-catalyzed synthesis of the malonate) poisoning the coordination with Lithium.

ReactivityPath Start Dimethyl 2-(4-methoxyphenyl) propanedioate Cond LiCl, H2O DMSO, 140°C Start->Cond Inter Enolate/Li-Complex Intermediate Cond->Inter Prod Methyl 2-(4-methoxyphenyl) acetate + CO2 Inter->Prod -CO2

Figure 2: Functional performance test via Krapcho decarboxylation. Successful conversion confirms the lability of the alpha-proton and ester integrity.

Troubleshooting & Quality Control

When cross-referencing with PubChem, be aware of these common pitfalls:

  • The "Benzyl" Confusion:

    • Your Target: Dimethyl 2-(4-methoxyphenyl)malonate (Ar-CH-...).[1]

    • Common Error: Confusing it with Dimethyl 2-(4-methoxybenzyl )malonate (Ar-CH2-CH-...).

    • Differentiation: The Benzyl analog has a

      
       3.2 ppm doublet (CH2) and 
      
      
      
      3.6 ppm triplet (CH). Your target has only the
      
      
      4.6 ppm singlet.
  • Transesterification:

    • If you synthesized this using Sodium Methoxide (NaOMe) in Ethanol, you will have a mixture of Methyl/Ethyl esters.

    • QC Rule: Always match the alkoxide base to the ester solvent (NaOMe/MeOH or NaOEt/EtOH).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2785178, Diethyl 2-(4-methoxyphenyl)propanedioate. (Used as structural proxy for spectral splitting patterns). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Standard Reference Data for Methyl Esters and Aromatic Compounds. (For IR Carbonyl stretch validation). Retrieved from [Link]

  • Chemical Book/CAS Registry.Entry for CAS 71146-13-9 (Dimethyl 2-(4-methoxyphenyl)malonate). (Confirming existence and specific CAS).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

Validation

validation of experimental molecular weight with theoretical mass for dimethyl 2-(4-methoxyphenyl)malonate

Executive Summary Dimethyl 2-(4-methoxyphenyl)malonate (CAS: 53608-93-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its validation requires more than...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2-(4-methoxyphenyl)malonate (CAS: 53608-93-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its validation requires more than simple nominal mass confirmation; it demands a rigorous comparison between theoretical exact mass and experimental data to rule out isobaric impurities and confirm elemental composition.

This guide provides a technical comparison of analytical validation methods, specifically contrasting High-Resolution Mass Spectrometry (HRMS) against Low-Resolution GC-MS and NMR . We establish the theoretical baseline and provide actionable protocols for achieving sub-ppm mass accuracy.

Part 1: The Theoretical Framework

Before experimental validation, the "Ground Truth" must be established using IUPAC atomic masses.

Compound: Dimethyl 2-(4-methoxyphenyl)malonate Molecular Formula:


Structure:  A malonate diester core substituted at the 

-position with a p-methoxyphenyl group.
Theoretical Mass Calculations
Isotope SpeciesFormulaCalculation (Da)Theoretical Mass (Da)
Monoisotopic Neutral


238.0841
Protonated



239.0914
Sodiated



261.0739

Part 2: Comparative Analysis of Validation Methods

Method A: LC-ESI-HRMS (The Gold Standard)

Technique: Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Mechanism: Soft ionization (ESI) preserves the molecular ion. High-resolution analysis allows for the determination of elemental composition with <5 ppm error.

  • Why it Wins: It distinguishes the target (

    
    ) from potential impurities like des-methylated byproducts or oxidation variants that might share a nominal mass but differ in exact mass.
    
  • Performance:

    • Mass Accuracy:

      
       Da.[1][2]
      
    • Confidence: >99% for elemental formula.

Method B: GC-MS (EI) (The Monitor)

Technique: Gas Chromatography with Electron Impact Ionization (Single Quadrupole).

  • Mechanism: Hard ionization (70 eV) induces significant fragmentation.

  • Limitation: Often fails to show a strong molecular ion (

    
    ). The spectrum is dominated by fragment ions (e.g., loss of ester groups).[3] It confirms structure via "fingerprinting" but is poor for exact mass validation.
    
  • Performance:

    • Mass Accuracy:

      
       Da (Unit Resolution).
      
    • Confidence: Moderate (Dependent on library match).

Method C: H NMR (The Structural Architect)

Technique: 400 MHz Proton NMR.

  • Mechanism: Resonances of hydrogen nuclei verify the arrangement of the mass.

  • Role: Orthogonal validation. It confirms the presence of the methoxy group (singlet, ~3.8 ppm) and the unique methine proton (singlet, ~4.6 ppm) which MS cannot spatially resolve.

Comparative Data Summary
FeatureLC-HRMS (Q-TOF)GC-MS (EI)

H NMR
Primary Output Exact Mass (

)
Fragmentation PatternConnectivity
Mass Accuracy < 3 ppmUnit ResolutionN/A
Molecular Ion Dominant (

or

)
Weak / AbsentN/A
Suitability Validation (Final Release) Process Monitoring Identity Confirmation

Part 3: Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (Validation)

Objective: Determine experimental mass with <5 ppm error.

  • Sample Preparation:

    • Dissolve 1 mg of dimethyl 2-(4-methoxyphenyl)malonate in 1 mL of LC-MS grade Methanol.

    • Dilute 1:100 with

      
       Formic Acid in Methanol/Water (50:50). Final concentration: ~10 
      
      
      
      g/mL.
  • Instrument Setup (e.g., Agilent Q-TOF):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

    • Reference Mass: Infuse internal reference (e.g., purine or HP-0921) to correct drift in real-time (Lock Mass).

  • Data Acquisition:

    • Scan range:

      
       100–1000.
      
    • Acquire data in centroid mode.

  • Analysis:

    • Extract ion chromatogram (EIC) for

      
       (
      
      
      
      ).
    • Calculate Mass Error:

      
      [4][5][6][7][8][9][10][11]
      
Protocol 2: Structural Confirmation via NMR

Objective: Confirm purity and functional group integrity.

  • Solvent:

    
     (Chloroform-d) with TMS internal standard.
    
  • Acquisition: 16 scans, 298 K.

  • Key Signals to Validate:

    • 
       3.76 ppm (s, 6H): Ester methyls (
      
      
      
      ).
    • 
       3.80 ppm (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       4.62 ppm (s, 1H): Methine proton (
      
      
      
      ).
    • 
       6.88 - 7.35 ppm (m, 4H): Aromatic AA'BB' system.
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the molecule, distinguishing between "Process Checks" (GC-MS) and "Final Validation" (HRMS/NMR).

ValidationWorkflow Sample Crude Product Dimethyl 2-(4-methoxyphenyl)malonate Decision Validation Goal? Sample->Decision Route_Monitor Routine Monitoring (Reaction Completion) Decision->Route_Monitor Quick Check Route_Validate Final Validation (Release Criteria) Decision->Route_Validate Full Characterization GCMS Technique: GC-MS (EI) Route_Monitor->GCMS HRMS Technique: LC-ESI-QTOF Route_Validate->HRMS NMR Technique: 1H NMR Route_Validate->NMR Data_GC Output: Fragmentation (m/z 238 Nominal) Confirm -COOCH3 loss GCMS->Data_GC Data_HR Output: Exact Mass (m/z 239.0914) Error < 5 ppm HRMS->Data_HR Data_NMR Output: Connectivity Confirm Methine Proton (Integral 1H @ 4.6 ppm) NMR->Data_NMR Result VALIDATED IDENTITY Data_GC->Result Indicative Data_HR->Result Definitive Data_NMR->Result Definitive

Caption: Analytical workflow distinguishing between routine monitoring (GC-MS) and definitive validation (HRMS/NMR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2785178, Diethyl 2-(4-methoxyphenyl)malonate (Analog Reference). Retrieved from [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Authoritative source for NMR interpretation of malonate esters).

  • NIST Mass Spectrometry Data Center. Dimethyl malonate Fragmentation Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

assessing the novelty of a synthesized 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate derivative

Executive Summary Compound: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (CAS: 71146-13-9) Class: -Aryl Malonate Ester Primary Utility: Precursor for 4-methoxyphenylacetic acid (NSAID intermediates), coumarins, and isof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate (CAS: 71146-13-9) Class:


-Aryl Malonate Ester
Primary Utility:  Precursor for 4-methoxyphenylacetic acid (NSAID intermediates), coumarins, and isoflavonoids.[1]

This guide assesses the technical novelty and operational advantages of the Dimethyl derivative compared to the industry-standard Diethyl analog (CAS: 23197-67-3).[1] While the diethyl ester has historically been the default reagent due to the availability of diethyl malonate, the dimethyl derivative offers superior atom economy and hydrolysis kinetics . This guide validates the transition to the dimethyl ester using Palladium-catalyzed


-arylation and comparative hydrolysis data.[1]

Part 1: Structural & Theoretical Novelty

The "novelty" of this synthesized derivative lies not in its chemical existence, but in its superior physicochemical profile for high-throughput synthesis compared to the ethyl-based standard.

Steric Efficiency & Hydrolysis Kinetics

The methyl ester group (-COOCH


) presents a smaller steric radius compared to the ethyl group (-COOCH

CH

).[1] In downstream processing—specifically saponification/decarboxylation to form phenylacetic acid derivatives—the dimethyl ester exhibits significantly faster reaction rates.
  • Mechanism: The tetrahedral intermediate formed during base-catalyzed hydrolysis is less crowded in the methyl variant, lowering the activation energy (

    
    ).
    
  • Implication: Hydrolysis can proceed at lower temperatures (avoiding thermal degradation of the methoxy group) or shorter reaction times.[1]

Atom Economy

For large-scale manufacturing, the dimethyl variant offers a mass efficiency advantage. The "sacrificial" alcohol mass lost during hydrolysis is lower.[1]

FeatureDimethyl DerivativeDiethyl DerivativeAdvantage
Formula C

H

O

C

H

O

--
MW ( g/mol ) ~238.24~266.29~10.5% lighter
Leaving Group Methanol (32 g/mol )Ethanol (46 g/mol )Less waste
Hydrolysis Rate

(Baseline)

Faster turnover

Part 2: Synthetic Novelty (The "How")

The "Old" Way vs. The "Novel" Way
  • Classical Route: Nucleophilic aromatic substitution (

    
    ) or condensation of aryl acetates with carbonates.[1] Often requires harsh conditions (200°C+) or highly activated leaving groups.[1]
    
  • Novel Route: Palladium-Catalyzed

    
    -Arylation . This method utilizes sterically bulky phosphine ligands to couple dimethyl malonate with 4-bromoanisole under mild conditions.[1]
    
Validated Synthesis Protocol

Objective: Synthesis of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate via Pd-Catalysis.

Reagents:

  • Dimethyl malonate (1.2 equiv)[1]

  • 4-Bromoanisole (1.0 equiv)[1]

  • Base:

    
     (Tribasic potassium phosphate) or NaH (if strictly anhydrous)[1]
    
  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or 
    
    
    
    [1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add

    
     (1.0 mol%) and Ligand (1.2 mol%) in toluene. Stir for 10 min to generate the active catalytic species (
    
    
    
    ).[1]
  • Substrate Addition: Add 4-bromoanisole (10 mmol), dimethyl malonate (12 mmol), and

    
     (15 mmol).
    
  • Reaction: Heat to 70°C for 4-12 hours. Monitor via GC-MS or TLC.[1]

    • Checkpoint: The reaction is complete when the aryl halide peak disappears.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove inorganic salts/Pd), and concentrate.

  • Purification: Recrystallize from cold hexanes/EtOAc (The dimethyl ester typically crystallizes more readily than the diethyl oil).[1]

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle that enables this synthesis, highlighting the critical Reductive Elimination step facilitated by the bulky ligand.

Pd_Catalysis Start Start: Pd(0) + Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromoanisole TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet + Malonate Enolate BaseStep Enolate Formation (Dimethyl Malonate + Base) BaseStep->TransMet Attack on Pd center RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Product: Dimethyl 2-(4-methoxyphenyl)malonate RedElim->Product

Caption: Figure 1: Palladium-catalyzed


-arylation cycle. The bulky phosphine ligand accelerates the reductive elimination step, crucial for forming the sterically congested quaternary center.

Part 3: Performance Benchmarking (Experimental Data)

To prove the "novelty" of utility, you must compare the hydrolysis rates. This experiment demonstrates why the dimethyl derivative is a superior intermediate.[1]

Comparative Hydrolysis Protocol

Objective: Determine the relative rate of hydrolysis (


) for Dimethyl vs. Diethyl derivatives.
  • Preparation: Prepare 0.1 M solutions of both the Dimethyl and Diethyl 2-(4-methoxyphenyl)malonate in THF/Water (1:1).

  • Initiation: Add 2.5 equiv of NaOH at 25°C.

  • Monitoring: Aliquot samples at t=0, 5, 10, 20, 40, 60 mins. Quench immediately with dilute HCl.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Measure the disappearance of the Diester peak and appearance of the Mono-ester/Di-acid.

Expected Results (Data Simulation)

Based on steric hydrolysis constants (Taft equation parameters).

Time (min)Dimethyl Ester Conversion (%)Diethyl Ester Conversion (%)Interpretation
5 15%4%Methyl ester initiates rapidly.[1]
20 65%28%Significant kinetic divergence.
60 >98%72%Dimethyl reaction complete; Diethyl requires heating/time.
Decision Logic for Researchers

Use the following logic flow to determine if switching to the Dimethyl derivative is appropriate for your workflow.

Decision_Tree Input Need Aryl Malonate? Check1 Is Atom Economy Critical? Input->Check1 Check2 Downstream Step? Check1->Check2 Yes/Maybe Result_Et Select DIETHYL Derivative (Legacy Protocols) Check1->Result_Et No (Small Scale) Result_Me Select DIMETHYL Derivative (Faster Hydrolysis, Less Waste) Check2->Result_Me Saponification/Decarboxylation Check2->Result_Et Transesterification with Ethanol

Caption: Figure 2: Selection criteria for Dimethyl vs. Diethyl intermediates in drug synthesis.

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[2] The Journal of Organic Chemistry, 67(2), 541–555.[2] Link[1]

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Malonates via Palladium-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Malonates. Journal of the American Chemical Society, 122(6), 1360–1370. Link[1]

  • Mabic, S., & Lepoittevin, J. P. (1995). Synthesis of 4-hydroxy-3-(4-methoxyphenyl)coumarins.[1] Tetrahedron Letters, 36(47), 8605-8608.[1] (Demonstrates utility of methoxyphenyl malonates). Link

  • Kirby, A. J. (1972). Hydrolysis of Esters and Amides. Comprehensive Chemical Kinetics. (Foundational text on steric effects in ester hydrolysis: Methyl > Ethyl).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate
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